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3,5-Dibromoimidazo[1,2-a]pyrazine

Cat. No.: B1339906
CAS No.: 63744-21-8
M. Wt: 276.92 g/mol
InChI Key: UVTHYCYGHSMBEV-UHFFFAOYSA-N
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Description

3,5-Dibromoimidazo[1,2-a]pyrazine ( 63744-21-8) is a brominated heterocyclic compound with the molecular formula C6H3Br2N3 and a molecular weight of 276.92 g/mol . This compound serves as a versatile and crucial synthetic intermediate in medicinal chemistry. The presence of bromine atoms at the 3- and 5-positions of the imidazo[1,2-a]pyrazine core makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the synthesis of a diverse array of derivatives for biological screening . The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery . Research indicates that this scaffold and its derivatives, particularly 8-amino imidazo[1,2-a]pyrazines, have been explored as inhibitors of key biological targets. For instance, they have been developed as inhibitors of the VirB11 ATPase HP0525, a component of bacterial type IV secretion systems, representing a promising strategy for novel antibacterial agent development . Furthermore, substituted imidazo[1,2-a]pyrazines have been identified as potential anticancer agents and are investigated as scaffolds for other therapeutic applications . Researchers utilize this compound to probe structure-activity relationships (SAR) and optimize the therapeutic potential of new drug candidates . The product should be stored sealed in a dry environment at 2-8°C . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2N3 B1339906 3,5-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTHYCYGHSMBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CN=C2C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557434
Record name 3,5-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-21-8
Record name 3,5-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dibromoimidazo[1,2-a]pyrazine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63744-21-8

This technical guide provides an in-depth overview of 3,5-Dibromoimidazo[1,2-a]pyrazine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis strategies, and the biological significance of the broader imidazo[1,2-a]pyrazine scaffold.

Chemical and Physical Properties

This compound is a dibrominated derivative of the imidazo[1,2-a]pyrazine core. The presence of two bromine atoms significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.

PropertyValueSource
CAS Number 63744-21-8[1][2]
Molecular Formula C₆H₃Br₂N₃[2]
Molecular Weight 276.92 g/mol [2]
IUPAC Name This compound[2]

Synthesis of Imidazo[1,2-a]pyrazines and their Brominated Derivatives

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[3] However, the direct and selective bromination of the imidazo[1,2-a]pyrazine scaffold to yield the 3,5-dibromo isomer can be challenging. Reports suggest that direct bromination often results in poor yields and the formation of inseparable mixtures of dibrominated regioisomers.[4]

A more controlled approach to obtaining specifically substituted dibromoimidazo[1,2-a]pyrazines involves starting with a pre-brominated pyrazine ring. For instance, the synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine is achieved through the condensation of 2-amino-3,5-dibromopyrazine.[3] This suggests that a strategic selection of starting materials is crucial for achieving the desired substitution pattern.

Below is a generalized workflow for the synthesis of substituted imidazo[1,2-a]pyrazines.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification cluster_final_product Final Product start1 2-Aminopyrazine Derivative condensation Condensation Reaction start1->condensation start2 α-Halocarbonyl Compound start2->condensation product Imidazo[1,2-a]pyrazine Core condensation->product bromination Bromination product->bromination functionalization Other Functionalization (e.g., Suzuki Coupling) product->functionalization final_product Substituted Imidazo[1,2-a]pyrazine (e.g., 3,5-Dibromo...) bromination->final_product functionalization->final_product

Generalized synthesis workflow for substituted imidazo[1,2-a]pyrazines.

Biological Activity of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include roles as kinase inhibitors and modulators of key signaling pathways.

Modulation of the cGAS-STING Pathway

Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system. By inhibiting ENPP1, these compounds can enhance the immune response, which is a promising strategy in cancer immunotherapy.

The diagram below illustrates the role of ENPP1 in the cGAS-STING pathway and the point of intervention for imidazo[1,2-a]pyrazine-based inhibitors.

G dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates Interferons Type I Interferons IRF3->Interferons induces transcription of AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 inhibits

Role of imidazo[1,2-a]pyrazine derivatives in the cGAS-STING pathway.
Anticancer Activity

Various derivatives of the imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine scaffolds have been synthesized and evaluated for their anticancer properties. The table below summarizes the in vitro cytotoxic activity of selected compounds against different cancer cell lines.

Compound IDScaffoldModificationsCell LineIC₅₀ (µM)Source
12b Imidazo[1,2-a]pyridine2-(4-aminophenyl)-N-(tert-butyl)-3-amineHep-211[5]
HepG213[5]
MCF-711[5]
A37511[5]
18 Imidazo[1,2-a]pyridine2-(2,4-difluorophenyl)-3-(p-chloro-phenylamino)B16F1014.39 ± 0.04
12 Imidazo[1,2-a]pyridine2-(nitrophenyl)-3-(p-chlorophenylamino)HT-294.15 ± 2.93

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyrazine Derivatives:

A mixture of the appropriate 2-aminopyrazine derivative and an α-halocarbonyl compound is typically refluxed in a suitable solvent, such as ethanol or methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

Note on Bromination:

The direct bromination of the imidazo[1,2-a]pyrazine core often requires careful control of reaction conditions to manage regioselectivity. The use of brominating agents such as N-bromosuccinimide (NBS) has been reported for related heterocyclic systems. However, as previously mentioned, this can lead to mixtures of products.[4]

Conclusion

This compound represents a valuable chemical entity for the development of novel therapeutics. Its synthesis, while potentially challenging in terms of regioselectivity, provides a platform for accessing a diverse range of functionalized molecules. The broader imidazo[1,2-a]pyrazine scaffold has demonstrated significant potential in modulating key biological pathways, particularly in the context of cancer immunotherapy and kinase inhibition. Further research into the specific properties and applications of the 3,5-dibromo derivative is warranted.

References

Molecular Structure of 3,5-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The imidazo[1,2-a]pyrazine heterocyclic system is a cornerstone in the development of novel therapeutic agents, with derivatives showing promise as anticancer, antibacterial, and antiviral agents.[1] The fusion of an imidazole and a pyrazine ring creates a unique electronic and structural framework, amenable to substitution and functionalization. The introduction of bromine atoms, as in 3,5-Dibromoimidazo[1,2-a]pyrazine, can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its potency or providing handles for further chemical modification.

Molecular Structure and Properties

The core structure of this compound consists of a planar, bicyclic aromatic system. The precise bond lengths and angles for this specific molecule have not been publicly reported in crystallographic databases. However, analysis of the general imidazo[1,2-a]pyrazine scaffold suggests a delocalized π-electron system. The bromine substituents at positions 3 and 5 are expected to influence the electron distribution and steric profile of the molecule.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃Br₂N₃[2]
Molecular Weight 276.92 g/mol [3]
CAS Number 63744-21-8[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of this compound. While a complete set of spectra for this specific compound is not available, data for related compounds and general features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Table 2: ¹H NMR Chemical Shifts for Related Imidazo[1,2-a]pyrazines

CompoundSolventH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-8 (ppm)
3-Bromoimidazo[1,2-a]pyrazine CDCl₃7.80 (s)-6.87 (d)7.71 (s)8.27 (d)

Data for 3-Bromoimidazo[1,2-a]pyrazine is provided for comparative purposes.[4]

For this compound, one would expect the absence of signals for H-3 and H-5. The chemical shifts of the remaining protons would be influenced by the bromine substituents.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data

CompoundAvailability
This compound A ¹³C NMR spectrum is available on SpectraBase.[1]

Specific chemical shift values from the database are not publicly available in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in a molecule.

Table 4: FTIR Spectral Data

CompoundAvailability
This compound A transmission IR spectrum is available on SpectraBase.[1]

Characteristic peaks would include C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Br stretching vibrations.

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyrazines

A common method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-haloketone.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazine Aminopyrazine Condensation Condensation Aminopyrazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Condensation->Imidazo[1,2-a]pyrazine

General synthesis of the imidazo[1,2-a]pyrazine core.
Bromination of the Imidazo[1,2-a]pyrazine Core

The introduction of bromine atoms onto the imidazo[1,2-a]pyrazine scaffold can be achieved using various brominating agents. A general workflow is outlined below.

G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Electrophilic_Bromination Electrophilic Bromination Imidazo[1,2-a]pyrazine->Electrophilic_Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Electrophilic_Bromination Brominated_Product Brominated Imidazo[1,2-a]pyrazine Electrophilic_Bromination->Brominated_Product

General workflow for the bromination of imidazo[1,2-a]pyrazines.

Note: The synthesis of this compound would likely involve a multi-step process, potentially starting from a pre-brominated aminopyrazine or through sequential bromination of the imidazo[1,2-a]pyrazine core. A "telesubstitution reaction of this compound" has been mentioned in the literature, which implies its successful synthesis.[5]

Biological Activity and Potential Applications

Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of biological activities. While specific studies on this compound are not widely reported, the core scaffold is known to interact with various biological targets.

Anticancer Activity

Many imidazo[1,2-a]pyrazine derivatives have been investigated for their potential as anticancer agents.[6] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.

G Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Kinase Protein Kinase Imidazo_Pyrazine->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Cell_Proliferation Cell Proliferation and Survival Phosphorylation->Cell_Proliferation Promotes

Hypothetical signaling pathway inhibition by an imidazo[1,2-a]pyrazine derivative.
Antibacterial Activity

The imidazo[1,2-a]pyrazine scaffold is also a feature in compounds with antibacterial properties. Some derivatives have been shown to inhibit bacterial enzymes that are essential for survival.

Conclusion

This compound is a molecule of significant interest within the broader class of imidazo[1,2-a]pyrazines. While a complete structural and spectroscopic characterization is not yet publicly available, the known chemistry and biological activity of the parent scaffold suggest that this compound holds potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding for researchers and encourages further studies to fully elucidate the properties and potential applications of this and related compounds.

References

An In-depth Technical Guide to 3,5-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dibromoimidazo[1,2-a]pyrazine, including its chemical identity, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms: 3,5-DIBROMOIMIDAZOL[1,2-A]PYRAZINE

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 63744-21-8PubChem
Molecular Formula C₆H₃Br₂N₃PubChem
Molecular Weight 276.92 g/mol PubChem

Synthesis and Experimental Protocols

General Experimental Protocol (Illustrative):

A common approach to synthesize brominated imidazo[1,2-a]pyrazine derivatives involves the reaction of the corresponding imidazo[1,2-a]pyrazine with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The reaction is typically carried out in a suitable solvent, and the degree of bromination can be controlled by the stoichiometry of the brominating agent and the reaction conditions.

For instance, the synthesis of a related compound, 3-bromo-6-methyl-imidazo[1,2-a]pyrazine, has been reported to proceed by reacting 2-tert-butyl-6-methyl-imidazo[1,2-a]pyrazine with NBS. This suggests a potential route for the synthesis of this compound would involve the reaction of imidazo[1,2-a]pyrazine with an excess of a brominating agent to achieve dibromination at the 3 and 5 positions.

It is important to note that the synthesis of imidazo[1,2-a]pyrazines can sometimes result in mixtures of regioisomers, necessitating careful purification and characterization.

Biological Activity and Potential Applications

Direct quantitative biological activity data, such as IC50 values, for this compound has not been identified in the public domain. However, the broader class of imidazo[1,2-a]pyrazine derivatives has been extensively investigated for a range of biological activities, suggesting potential areas of interest for this specific compound.

Inhibition of VirB11 ATPase:

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of the VirB11 ATPase. VirB11 is a crucial component of the Type IV Secretion System (T4SS) in pathogenic bacteria, such as Helicobacter pylori. The T4SS is a molecular machinery that translocates virulence factors, like the CagA oncoprotein, into host cells, contributing to the pathogenesis of diseases.

Anticancer Activity:

Numerous studies have explored the anticancer potential of imidazo[1,2-a]pyrazine derivatives. These compounds have shown inhibitory activity against various cancer cell lines. For example, certain derivatives have demonstrated cytotoxicity against melanoma, breast cancer, colorectal cancer, and leukemia cell lines. The mechanism of action is often attributed to the inhibition of key cellular kinases.

Kinase Inhibition:

The imidazo[1,2-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry and has been utilized in the development of inhibitors for several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Quantitative Data for Related Imidazo[1,2-a]pyrazine Derivatives (for illustrative purposes):

Compound ClassTarget/Cell LineIC50 Value
Imidazo[1,2-a]pyrazine derivativeVirB11 ATPase7 µM (for lead compound 14)[2]
Diarylurea derivative with imidazo[1,2-a]pyrazine scaffoldA375P human melanoma cell line< 0.06 µM
Imidazo[1,2-a]pyrazine derivativeCDK90.16 µM
Imidazo[1,2-a]pyrazine derivativePI3Kα1.25 µM

Note: The data presented in this table is for derivatives of the imidazo[1,2-a]pyrazine scaffold and not for this compound itself.

Signaling Pathway Involvement: Inhibition of the Type IV Secretion System

The primary signaling pathway where imidazo[1,2-a]pyrazine derivatives have been implicated is the inhibition of the bacterial Type IV Secretion System (T4SS). The VirB11 ATPase provides the necessary energy for the assembly and function of the T4SS. By inhibiting VirB11, these compounds can disrupt the translocation of virulence factors into host cells.

Experimental Workflow for ATPase Inhibition Assay:

A common method to assess the inhibitory activity of compounds against VirB11 ATPase is a colorimetric assay that measures the release of inorganic phosphate (Pi) from ATP hydrolysis.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer (Tris-HCl, MgCl2, ATP) Incubation Incubate Enzyme, Buffer, and Compound/Control Reagents->Incubation Compound Prepare Test Compound (this compound) and Controls Compound->Incubation Enzyme Prepare VirB11 ATPase Solution Enzyme->Incubation Start Initiate Reaction by adding ATP Incubation->Start Reaction Allow Reaction to Proceed (e.g., 30 min at 37°C) Start->Reaction Stop Stop Reaction (e.g., add colorimetric reagent) Reaction->Stop Measure Measure Absorbance (e.g., at 620 nm) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: A generalized experimental workflow for an in vitro ATPase inhibition assay.

Helicobacter pylori Type IV Secretion System (T4SS) and CagA Translocation:

The following diagram illustrates the role of the T4SS in H. pylori and the point of inhibition by VirB11 ATPase inhibitors.

T4SS_pathway cluster_bacteria Helicobacter pylori cluster_host Host Epithelial Cell cluster_inhibition Point of Inhibition T4SS_complex Type IV Secretion System (T4SS) (comprising multiple Vir proteins) Injected_CagA Translocated CagA T4SS_complex->Injected_CagA Translocation VirB11 VirB11 ATPase VirB11->T4SS_complex Powers Assembly & Function ADP ADP + Pi VirB11->ADP Hydrolysis CagA CagA Effector Protein CagA->T4SS_complex Enters Secretion Channel ATP ATP ATP->VirB11 Energy Source Host_Membrane Host Cell Membrane Signaling Downstream Signaling Cascades (e.g., cytoskeletal rearrangement, pro-inflammatory response) Injected_CagA->Signaling Inhibitor This compound (or derivative) Inhibitor->VirB11

Caption: The role of VirB11 ATPase in the H. pylori T4SS and its inhibition.

Conclusion

This compound is a halogenated heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. While specific biological data for this compound is limited, the broader family of imidazo[1,2-a]pyrazines has demonstrated promising activity as inhibitors of bacterial virulence factors and as potential anticancer and anti-inflammatory agents. Further research is warranted to elucidate the specific biological profile of this compound and to explore its potential as a lead compound for drug discovery. The information provided in this guide serves as a foundational resource for scientists and researchers interested in this chemical entity and the broader class of imidazo[1,2-a]pyrazine derivatives.

References

Spectroscopic Profile of 3,5-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3,5-Dibromoimidazo[1,2-a]pyrazine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are presented below, with reference to the data available for 6,8-dibromoimidazo[1,2-a]pyrazine.[1]

Table 1: ¹H NMR Spectroscopic Data (Reference: 6,8-dibromoimidazo[1,2-a]pyrazine in CDCl₃ at 400 MHz) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.80d0.92
H-37.86d1.36
H-58.29s-

Note: For this compound, one would expect to see signals for H-2, H-6, and H-8. The exact chemical shifts will differ due to the different positions of the bromine atoms.

Table 2: ¹³C NMR Spectroscopic Data (Reference: 6,8-dibromoimidazo[1,2-a]pyrazine in CDCl₃ at 100 MHz) [1]

PositionChemical Shift (δ, ppm)
C-2115.92
C-3119.32
C-5119.97
C-6137.03
C-8137.39
C-8a142.54

Note: A PubChem entry for this compound exists, which may provide access to experimental ¹³C NMR data.[2] For the 3,5-dibromo isomer, the carbon atoms directly bonded to bromine (C-3 and C-5) would show significantly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for the imidazo[1,2-a]pyrazine core are expected in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000C-H stretching (aromatic)
1650-1500C=N and C=C stretching (ring vibrations)
1500-1000Fingerprint region, C-N and C-C stretching
Below 800C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Mass Spectrometry Data (Reference: 6,8-dibromoimidazo[1,2-a]pyrazine) [1]

Ionm/z
[M]⁺278 (with characteristic isotopic pattern for Br₂)
[M+H]⁺279 (with characteristic isotopic pattern for Br₂)

Note: The molecular weight of this compound is 276.92 g/mol .[3] Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.[4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are general protocols that can be adapted for specific instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

    • Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates.[6]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or KBr pellet without the sample).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This method often leads to extensive fragmentation, providing structural information.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, often resulting in a prominent molecular ion peak.[7]

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, ensuring the detection of the molecular ion and its isotopic peaks.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the structure of the target molecule.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare KBr pellet or Nujol mull Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure of this compound with atom numbering.

References

The Imidazo[1,2-a]pyrazine Core: A Technical Guide to its Discovery, History, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of this important pharmacophore. It details the initial synthesis, traces the evolution of synthetic methodologies from classical cyclocondensations to modern multicomponent reactions, and discusses the key milestones in the discovery of its diverse therapeutic applications. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics based on the imidazo[1,2-a]pyrazine framework.

Discovery and Early History

The journey of the imidazo[1,2-a]pyrazine core began in 1957, when its first synthesis was reported.[1] This initial breakthrough laid the groundwork for the exploration of this novel heterocyclic system. The traditional and most fundamental method for constructing the imidazo[1,2-a]pyrazine scaffold is a variation of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[1][2]

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrazine on the α-carbon of the halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, forming a five-membered imidazole ring fused to the pyrazine ring. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyrazine system.

Evolution of Synthetic Methodologies

Over the decades, the synthetic toolbox for accessing the imidazo[1,2-a]pyrazine core has expanded significantly, moving from harsh classical conditions to more efficient and versatile modern techniques.

Classical Synthesis: The Tschitschibabin-Type Condensation

The condensation of 2-aminopyrazines with α-haloketones or α-haloaldehydes remains a fundamental and widely used method for the synthesis of imidazo[1,2-a]pyrazines.

Experimental Protocol: Synthesis of a 2-Aryl-imidazo[1,2-a]pyrazine

  • Reactants: 2-Aminopyrazine and an α-bromoacetophenone derivative.

  • Solvent: A polar protic solvent such as ethanol or a polar aprotic solvent like dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-aminopyrazine (1 equivalent) in the chosen solvent.

    • Add the α-bromoacetophenone derivative (1 equivalent) to the solution.

    • The reaction mixture is typically heated to reflux for several hours.

    • Progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified, often by recrystallization or column chromatography on silica gel, to yield the desired 2-aryl-imidazo[1,2-a]pyrazine.[2][3]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Nucleophilic Attack Nucleophilic Attack 2-Aminopyrazine->Nucleophilic Attack Endocyclic N attacks alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Nucleophilic Attack α-carbon Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization Intermediate formation Dehydration Dehydration Intramolecular Cyclization->Dehydration Cyclized intermediate Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Dehydration->Imidazo[1,2-a]pyrazine Aromatization

Multicomponent Reactions (MCRs)

The advent of multicomponent reactions has revolutionized the synthesis of complex molecules, and the imidazo[1,2-a]pyrazine core is no exception. MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo-fused heterocycles. For the synthesis of imidazo[1,2-a]pyrazines, this reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.[4]

Experimental Protocol: Groebke–Blackburn–Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine

  • Reactants: 2-Aminopyrazine, an aldehyde, and an isocyanide.

  • Catalyst: A Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Solvent: Typically an alcohol, such as methanol or ethanol.

  • Procedure:

    • To a solution of 2-aminopyrazine (1 equivalent) and the aldehyde (1 equivalent) in the solvent, add the catalyst.

    • The isocyanide (1 equivalent) is then added to the reaction mixture.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight.

    • Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the solvent is evaporated, and the residue is worked up, often involving an aqueous extraction to remove the catalyst.

    • The crude product is purified by column chromatography or recrystallization to afford the 3-aminoimidazo[1,2-a]pyrazine derivative.[5][6][7][8]

G cluster_start Reactants cluster_reaction Reaction Cascade cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Imine Formation Imine Formation 2-Aminopyrazine->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Isocyanide Isocyanide Nitrile Adduct Nitrile Adduct Isocyanide->Nitrile Adduct Imine Formation->Nitrile Adduct Cyclization Cyclization Nitrile Adduct->Cyclization 3-Aminoimidazo[1,2-a]pyrazine 3-Aminoimidazo[1,2-a]pyrazine Cyclization->3-Aminoimidazo[1,2-a]pyrazine Aromatization

The Ugi reaction is a four-component reaction that can also be adapted for the synthesis of imidazo[1,2-a]pyrazine derivatives. This typically involves the reaction of a 2-aminopyrazine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid. However, a more common variation for this scaffold is a three-component Ugi-type reaction where the 2-aminopyrazine acts as the amine component.[9][10][11][12][13]

Experimental Protocol: Ugi-Type Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative

  • Reactants: 2-Aminopyrazine, an aldehyde, and an isocyanide.

  • Solvent: Methanol is a common solvent for this reaction.

  • Acid: Glacial acetic acid is often used as a catalyst.

  • Procedure:

    • The 2-aminopyrazine (1 mmol), aldehyde (1 mmol), and isocyanide (1 mmol) are dissolved or suspended in methanol (e.g., 3 mL).

    • Glacial acetic acid (2 mmol) is added to the mixture.

    • The reaction is stirred at room temperature overnight.

    • To quench any remaining isocyanide, the reaction mixture is acidified with 1N HCl to pH 1 and stirred for 30 minutes.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in an aqueous solution of potassium bicarbonate and extracted with an organic solvent like ethyl acetate.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or crystallization.[13]

Key Milestones in the Development and Application

The imidazo[1,2-a]pyrazine core has emerged as a versatile scaffold in drug discovery, with derivatives showing a broad spectrum of biological activities.

Aurora Kinase Inhibitors

A significant breakthrough in the application of the imidazo[1,2-a]pyrazine core was the discovery of its potent inhibitory activity against Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[14] Overexpression of these kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.[15][16][17] Imidazo[1,2-a]pyrazine-based compounds have been developed as dual inhibitors of Aurora A and Aurora B kinases.[14]

G Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Aurora Kinase Aurora Kinase Imidazo[1,2-a]pyrazine Inhibitor->Aurora Kinase Inhibits Substrate Phosphorylation Substrate Phosphorylation Aurora Kinase->Substrate Phosphorylation Promotes Mitotic Progression Mitotic Progression Substrate Phosphorylation->Mitotic Progression Enables Cell Cycle Arrest Cell Cycle Arrest Mitotic Progression->Cell Cycle Arrest Inhibition leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Can induce

AMPA Receptor Modulators

Derivatives of imidazo[1,2-a]pyrazine have been identified as selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically those associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[18] AMPA receptors are crucial for fast synaptic transmission in the central nervous system, and their modulation has therapeutic potential in neurological disorders such as epilepsy.[19][20][21][22][23]

G Glutamate Glutamate AMPA Receptor AMPA Receptor Glutamate->AMPA Receptor Binds to Ion Channel Opening Ion Channel Opening AMPA Receptor->Ion Channel Opening Activates Imidazo[1,2-a]pyrazine Modulator Imidazo[1,2-a]pyrazine Modulator Imidazo[1,2-a]pyrazine Modulator->AMPA Receptor Binds to allosteric site Neuronal Excitation Neuronal Excitation Ion Channel Opening->Neuronal Excitation Leads to

VirB11 ATPase Inhibitors

Imidazo[1,2-a]pyrazine compounds have been discovered as inhibitors of the VirB11 ATPase, a key component of the type IV secretion system (T4SS) in pathogenic bacteria like Helicobacter pylori.[15][16][17][24][25] The T4SS is essential for the virulence of these bacteria, and inhibiting its function represents a promising antibacterial strategy.[24][25] These inhibitors act as ATP mimics and competitively inhibit the ATPase activity of VirB11.[15][17]

G Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor VirB11 ATPase VirB11 ATPase Imidazo[1,2-a]pyrazine Inhibitor->VirB11 ATPase Binds to ATP binding site ATP Hydrolysis ATP Hydrolysis VirB11 ATPase->ATP Hydrolysis Catalyzes T4SS Function T4SS Function ATP Hydrolysis->T4SS Function Energizes Inhibition of Virulence Inhibition of Virulence T4SS Function->Inhibition of Virulence Inhibition leads to

Quantitative Data Summary

The following tables summarize key quantitative data for representative imidazo[1,2-a]pyrazine derivatives across different biological targets.

Table 1: Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors

CompoundAurora A (IC₅₀, nM)Aurora B (IC₅₀, nM)Reference
1 250-[20]
12k (SCH 1473759) 0.02 (Kd)0.03 (Kd)[20]
10i --[1]

Table 2: Imidazo[1,2-a]pyrazine Derivatives as AMPAR Modulators

Compoundγ-8 pIC₅₀γ-2 pIC₅₀Reference
5 >5.9<4[18]

Table 3: Imidazo[1,2-a]pyrazine Derivatives as VirB11 ATPase Inhibitors

CompoundHP0525 (IC₅₀, µM)Reference
14 7[15][17]

Conclusion

Since its initial synthesis in 1957, the imidazo[1,2-a]pyrazine core has evolved from a chemical curiosity to a cornerstone in modern medicinal chemistry. The development of robust and versatile synthetic methods, particularly multicomponent reactions, has enabled the rapid exploration of its chemical space. This has led to the discovery of potent and selective modulators of key biological targets, including Aurora kinases, AMPA receptors, and bacterial ATPases. The rich history and diverse biological activities of the imidazo[1,2-a]pyrazine scaffold ensure its continued importance in the quest for novel therapeutics. This guide provides a foundational understanding for researchers looking to harness the potential of this remarkable heterocyclic system.

References

Navigating the Stability Landscape of 3,5-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its physical and chemical stability is paramount for its effective storage, handling, and application in research and development. This technical guide provides a comprehensive overview of the known stability profile of this compound, outlines detailed experimental protocols for its stability assessment, and discusses potential degradation pathways based on its chemical structure. While specific experimental data for this compound is limited in public literature, this guide consolidates available information and provides a framework for its stability evaluation based on established principles of pharmaceutical stability testing.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of bromine atoms to this scaffold, as in this compound, can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. However, the presence of bromine atoms can also influence the compound's susceptibility to degradation. This guide serves as a resource for researchers working with this compound, providing essential information on its stability and the methodologies to assess it.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63744-21-8--INVALID-LINK--
Molecular Formula C₆H₃Br₂N₃--INVALID-LINK--
Molecular Weight 276.92 g/mol --INVALID-LINK--
Appearance Solid (form may vary)General Chemical Knowledge
Storage 2-8°C, dry, sealed container--INVALID-LINK--

Physical Stability

The physical stability of a compound refers to its ability to resist changes in its physical form, such as crystal structure, polymorphism, and particle size, upon storage and handling. While no specific studies on the physical stability of this compound have been identified, the recommended storage conditions of 2-8°C in a dry, sealed container suggest that the compound may be sensitive to temperature and humidity.

Key Considerations for Physical Stability:

  • Hygroscopicity: The presence of nitrogen atoms in the imidazopyrazine ring system could potentially lead to water absorption from the atmosphere.

  • Polymorphism: Different crystalline forms of the compound may exhibit varying solubility, bioavailability, and stability.

  • Melting Point: The melting point is a critical parameter for assessing purity and physical stability.

Chemical Stability and Potential Degradation Pathways

Chemical stability involves the resistance of a molecule to chemical reactions that could alter its structure. Based on the structure of this compound, several potential degradation pathways can be postulated.

Potential Degradation Pathways:

  • Hydrolysis: The imidazo[1,2-a]pyrazine ring may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring opening. The bromine substituents are generally stable to hydrolysis under typical conditions but can be displaced under harsh conditions or in the presence of certain nucleophiles.

  • Oxidation: The electron-rich imidazopyrazine ring system could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve complex radical-mediated reactions. The presence of bromine atoms may increase the likelihood of photolytic debromination.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

The following diagram illustrates a potential, hypothetical degradation pathway involving hydrolysis.

This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Hydrolysis (Acid/Base) Further Degradation Products Further Degradation Products Ring-Opened Intermediate->Further Degradation Products Decomposition

Figure 1: Hypothetical hydrolytic degradation pathway.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.

The general workflow for a forced degradation study is depicted below.

cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidative Oxidative Oxidative->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples Thermal Thermal Thermal->Stressed Samples Compound Compound Compound->Acid Hydrolysis Compound->Base Hydrolysis Compound->Oxidative Compound->Photolytic Compound->Thermal Analytical Method Analytical Method Stressed Samples->Analytical Method e.g., HPLC-UV/MS Data Analysis Data Analysis Analytical Method->Data Analysis Quantify Degradants

Figure 2: General workflow for forced degradation studies.

Hydrolytic Stability
  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Oxidative Stability
  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC.

Photostability
  • Protocol:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep control samples in the dark.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

Thermal Stability
  • Protocol:

    • Store a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • After a defined period (e.g., 7 days), allow the sample to cool to room temperature.

    • Dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.

Data Presentation and Analysis

The results of the forced degradation studies should be summarized in a clear and concise manner. Table 2 provides a template for presenting the quantitative data from these experiments.

Table 2: Template for Summarizing Forced Degradation Data

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant (if identified)
0.1 M HCl7 days50
Water7 days50
0.1 M NaOH7 days50
3% H₂O₂24 hoursRT
Light Exposure(As per ICH Q1B)RT
Solid State Heat7 days60

Conclusion

Solubility profile of 3,5-Dibromoimidazo[1,2-a]pyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3,5-Dibromoimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols for determining its solubility in various organic solvents. Methodologies for gravimetric analysis and UV/Vis spectroscopy are presented, alongside a proposed synthetic pathway. This guide aims to equip researchers with the necessary information to conduct their own solubility assessments and to facilitate the use of this compound in further research and development.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The brominated derivative, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthetic reactions, purification processes, and formulation development. An understanding of its solubility profile is essential for optimizing experimental conditions and ensuring the successful application of this versatile building block.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.91 g/mol
CAS Number 63744-21-8
Appearance (Expected) Crystalline solid
Melting Point Not reported
Boiling Point Not reported

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the bromination of the parent imidazo[1,2-a]pyrazine core. The following diagram illustrates a logical workflow for its synthesis, based on established methods for similar compounds.

G cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Bromination 2_aminopyrazine 2-Aminopyrazine imidazo_pyrazine Imidazo[1,2-a]pyrazine 2_aminopyrazine->imidazo_pyrazine Condensation chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->imidazo_pyrazine final_product This compound imidazo_pyrazine->final_product Brominating Agent (e.g., NBS or Br₂)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Solubility Determination

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_separation Separation cluster_analysis Analysis start Add excess this compound to a known volume of organic solvent equilibrate Agitate the mixture at a constant temperature to reach equilibrium start->equilibrate separate Separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation) equilibrate->separate aliquot Transfer a known volume of the saturated solution to a pre-weighed container separate->aliquot evaporate Evaporate the solvent completely aliquot->evaporate weigh Weigh the container with the dried residue evaporate->weigh calculate Calculate the solubility based on the mass of the residue and the volume of the aliquot weigh->calculate

Caption: Gravimetric method workflow for solubility determination.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

    • Agitate the mixture using a magnetic stirrer or a shaker bath at a constant, recorded temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the mixture to stand undisturbed for a short period to let the excess solid settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution. Alternatively, centrifuge the mixture and collect the supernatant.

  • Determination of Solute Mass:

    • Accurately transfer a known volume (e.g., 1.00 mL) of the saturated solution into a pre-weighed, clean, and dry vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the aliquot taken.

UV/Vis Spectroscopy Method

UV/Vis spectroscopy can be a rapid and sensitive method for determining solubility, provided the compound has a chromophore that absorbs in the UV-visible range. This method relies on the Beer-Lambert law, which relates absorbance to concentration.

Experimental Workflow:

G cluster_calibration Calibration Curve cluster_sample_prep Sample Preparation cluster_measurement Measurement and Calculation prep_standards Prepare a series of standard solutions of known concentrations of the compound in the solvent measure_abs Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) prep_standards->measure_abs plot_curve Plot a calibration curve of absorbance vs. concentration measure_abs->plot_curve saturate Prepare a saturated solution as described in the gravimetric method dilute Dilute a known volume of the clear saturated solution to bring the absorbance into the linear range of the calibration curve saturate->dilute measure_sample_abs Measure the absorbance of the diluted sample dilute->measure_sample_abs determine_conc Determine the concentration of the diluted sample from the calibration curve measure_sample_abs->determine_conc calculate_solubility Calculate the original solubility by accounting for the dilution factor determine_conc->calculate_solubility

Caption: UV/Vis spectroscopy workflow for solubility determination.

Detailed Protocol:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.

    • Measure the UV/Vis spectrum of each standard to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each standard solution at λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.

  • Preparation of Saturated Solution and Sample for Analysis:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

    • After obtaining a clear saturated solution (Section 4.1, step 2), accurately dilute a small, known volume of this solution with the same solvent to a concentration that falls within the linear range of your calibration curve.

  • Measurement and Calculation:

    • Measure the absorbance of the diluted sample at λmax.

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in that solvent.

Data Presentation

Once the solubility of this compound has been determined in a range of organic solvents using the methods described above, the data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility (g/L)Method
MethanolData to be determinedGravimetric / UV-Vis
EthanolData to be determinedGravimetric / UV-Vis
AcetoneData to be determinedGravimetric / UV-Vis
DichloromethaneData to be determinedGravimetric / UV-Vis
Ethyl AcetateData to be determinedGravimetric / UV-Vis
TolueneData to be determinedGravimetric / UV-Vis
N,N-Dimethylformamide (DMF)Data to be determinedGravimetric / UV-Vis
Dimethyl Sulfoxide (DMSO)Data to be determinedGravimetric / UV-Vis

Conclusion

While quantitative solubility data for this compound is not currently widespread, this technical guide provides robust and detailed experimental protocols for its determination. By employing the gravimetric and UV/Vis spectroscopy methods outlined, researchers can accurately assess the solubility of this compound in a variety of organic solvents. This information is invaluable for the effective design of synthetic routes, the development of purification strategies, and the formulation of products containing this important heterocyclic building block. The provided workflows and protocols are intended to serve as a practical resource for scientists and professionals in the fields of chemistry and drug development.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Imidazopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyrazine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The introduction of bromine atoms to this core structure often enhances biological efficacy, leading to a promising class of compounds with potential applications in oncology, infectious diseases, and beyond. This technical guide provides an in-depth overview of the biological activities of brominated imidazopyrazines, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Brominated imidazopyrazine derivatives have emerged as a noteworthy class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key cellular processes like cell cycle progression and tubulin polymerization.

Quantitative Anticancer Data

The antiproliferative activity of various brominated imidazopyrazine and related compounds is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassCancer Cell LineActivityValue (µM)Reference
Brominated Imidazo[4,5-b]pyridinesHeLa, SW620, HCT 116IC501.8 - 3.2[1]
Brominated Coelenteramine AnalogsGastric and Lung CancerIC50Not specified, but potent[2]
Brominated CoelenterazinesProstate and Breast CancerIC5021.6 - 24.3[3]
Fused Imidazo[1,2-a]pyrazine AnaloguesNeuroblastoma (Kelly, CHP-134)GI50~0.01[4]
Imidazo[1,2-a]pyrazine DerivativesBreast (MCF-7), Colorectal (HCT116), Leukemia (K652)IC506.66 (average)[5]
Imidazo[1,2-a]pyridine DerivativesLaryngeal (Hep-2), Liver (HepG2), Breast (MCF-7), Skin (A375)IC5011 - 13[6]
Key Mechanisms of Anticancer Action

Tubulin Polymerization Inhibition: Certain fused imidazopyrazine analogues act as colchicine binding site inhibitors (CBSIs), disrupting microtubule dynamics, which are crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Kinase Inhibition: Imidazopyrazine derivatives have been shown to inhibit various protein kinases that are pivotal in cancer cell signaling. For instance, some derivatives inhibit cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, leading to reduced proliferation of cancer cells.[5] Others have shown potent inhibition of spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK), which are involved in B-cell malignancies.[7] Anaplastic lymphoma kinase (ALK), a driver in certain cancers, has also been a target for benzo[2][8]imidazo[1,2-a]pyrazine derivatives.[9]

Wnt/β-catenin Signaling Inhibition: Some imidazopyridine derivatives have been found to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers, thereby inhibiting cancer cell proliferation and migration.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compounds Add serial dilutions of brominated imidazopyrazines incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability relative to control read_absorbance->calculate_viability determine_ic50 Determine IC50 values from dose-response curves calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Brominated imidazopyrazines and related compounds have demonstrated promising activity against a variety of bacteria, fungi, and viruses.

Quantitative Antimicrobial and Antiviral Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

Compound ClassOrganism/VirusActivityValueReference
Brominated Pyrazine-based ChalconesStaphylococcus aureus, Enterococcus faeciumMIC15.6 - 125 µM[11][12]
Brominated Imidazo[4,5-b]pyridine DerivativeEscherichia coliMIC32 µM[13]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideExtensively Drug-Resistant Salmonella TyphiMIC6.25 mg/mL[14]
2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazineMeasles, NDV, Influenza, Herpes simplex-Antiviral activity observed[15]
Imidazo[1,2-a]pyrazine Derivative (A4)Influenza A (H1N1, H3N2), Influenza BEC501.67 - 5.38 µM[16]
Imidazo[1,2-a]pyrazine Derivative (3b)Human Coronavirus 229EIC5056.96 µM[5]
Mechanisms of Antimicrobial and Antiviral Action

Inhibition of Bacterial Enzymes: Some imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, which is essential for the virulence of pathogens like Helicobacter pylori.[17]

Viral Nucleoprotein Inhibition: The imidazo[1,2-a]pyrazine derivative A4 has been shown to induce clustering of the influenza virus nucleoprotein (NP) and prevent its nuclear accumulation, thereby inhibiting viral replication.[16]

Inhibition of Viral Proteases: Docking studies suggest that certain imidazo[1,2-a]pyrazine derivatives have a high affinity for the main protease of coronaviruses, an enzyme crucial for viral replication.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reading Result Interpretation prepare_dilutions Prepare serial dilutions of the test compound in broth dispense Dispense into a 96-well microtiter plate prepare_dilutions->dispense inoculate Inoculate each well with the bacterial suspension dispense->inoculate prepare_inoculum Prepare a standardized bacterial inoculum prepare_inoculum->inoculate incubate_plate Incubate the plate at 37°C for 18-24 hours inoculate->incubate_plate observe_growth Visually inspect for turbidity (bacterial growth) incubate_plate->observe_growth determine_mic Identify the lowest concentration with no visible growth as the MIC observe_growth->determine_mic

Workflow for MIC determination by broth microdilution.

Enzyme Inhibition

The specific inhibition of enzymes is a cornerstone of modern drug discovery. Brominated imidazopyrazines have been investigated as inhibitors of several key enzymes implicated in various diseases.

Quantitative Enzyme Inhibition Data
Compound ClassTarget EnzymeActivityValueReference
Imidazopyridazine DerivativesMNK1/2IC502.3 nM (MNK1), 3.4 nM (MNK2)[18]
Imadazo[1,2-a]pyrazine DerivativesCDK9IC500.16 µM[5]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide DerivativesAlkaline PhosphataseIC501.469 µM[14]
Signaling Pathway: MNK1/2 Inhibition

Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are downstream effectors of the ERK and p38 MAPK signaling pathways. They phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), which is involved in the translation of mRNAs related to tumor progression. Inhibition of MNK1/2 can thus reduce the levels of phosphorylated eIF4E, representing a potential anticancer strategy.

MNK_Pathway cluster_upstream Upstream Signaling cluster_target Target Kinases cluster_downstream Downstream Effects Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK p38 p38 MAPK p38->MNK eIF4E eIF4E MNK->eIF4E phosphorylates peIF4E p-eIF4E eIF4E->peIF4E Translation mRNA Translation (Proliferation, Survival) peIF4E->Translation Inhibitor Brominated Imidazopyrazine Inhibitor->MNK inhibits

Inhibition of the MNK1/2 signaling pathway.

Conclusion and Future Directions

Brominated imidazopyrazines represent a versatile and potent class of biologically active molecules. The data presented in this guide highlight their significant potential in the development of new therapeutics for cancer and infectious diseases. The structure-activity relationship (SAR) studies, though not exhaustively detailed here, consistently point towards the crucial role of the bromine substituent and its position, as well as the nature of other substitutions on the imidazopyrazine core, in modulating biological activity.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Further elucidation of their mechanisms of action will be critical for rational drug design and identifying potential biomarkers for patient stratification. The continued exploration of the chemical space around the brominated imidazopyrazine scaffold is warranted and holds considerable promise for addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Dibromoimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthesis route involves the direct bromination of the imidazo[1,2-a]pyrazine core. While this method is direct, it is important to note that some studies have reported challenges with poor yields and the formation of inseparable mixtures of dibrominated regioisomers.[1][2] This protocol is based on a reported procedure utilizing bromine in acetic acid.[3]

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[4] The introduction of bromine atoms into the imidazo[1,2-a]pyrazine scaffold can provide valuable handles for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs. The 3,5-dibromo substitution pattern is a key intermediate for accessing a range of derivatives with potential therapeutic applications.

Experimental Protocol

The synthesis of this compound is typically achieved through the direct bromination of imidazo[1,2-a]pyrazine.

Materials:

  • Imidazo[1,2-a]pyrazine

  • Acetic acid (AcOH)

  • Bromine (Br₂)

  • Round bottom flask

  • Addition funnel

  • Stirring apparatus

  • Apparatus for protecting the reaction from light

Procedure: [3]

  • In a round bottom flask, dissolve imidazo[1,2-a]pyrazine (1.0 eq.) in acetic acid.

  • Protect the reaction flask from light.

  • Via an addition funnel, add bromine (a slight excess, e.g., 2.2-2.5 eq. per bromine to be added) to the solution.

  • Seal the flask and stir the mixture at room temperature for 24 hours.

  • Upon completion of the reaction, the mixture is worked up to isolate the crude product.

  • The crude product should be purified, typically by column chromatography, to yield pure this compound.

Note on Potential Challenges:

It is important to be aware that the direct bromination of imidazo[1,2-a]pyrazine can lead to the formation of a mixture of brominated products, which may be difficult to separate.[1][2] Careful monitoring of the reaction by techniques such as TLC or LC-MS is recommended to optimize the reaction conditions and maximize the yield of the desired 3,5-dibromo isomer.

Data Presentation

ParameterValue/ConditionReference
Starting MaterialImidazo[1,2-a]pyrazine[3]
ReagentBromine (Br₂)[3]
SolventAcetic Acid (AcOH)[3]
Reaction TemperatureRoom Temperature[3]
Reaction Time24 hours[3]
Purification MethodColumn Chromatography (recommended)
Expected ProductThis compound[4]
CharacterizationNMR, FTIR[5]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_material Imidazo[1,2-a]pyrazine reaction Stir at Room Temperature (24 hours, protected from light) start_material->reaction reagent Bromine (Br₂) reagent->reaction solvent Acetic Acid solvent->reaction workup Reaction Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,5-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 3,5-dibromoimidazo[1,2-a]pyrazine. This versatile scaffold is a key building block in medicinal chemistry, and its selective functionalization opens avenues for the synthesis of novel compounds with potential therapeutic applications. The following sections detail protocols for common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, based on established methodologies for related heterocyclic systems.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the differential reactivity of the bromine atoms at the C3 and C5 positions can, in principle, be exploited to achieve selective and sequential functionalization, leading to a diverse array of substituted imidazo[1,2-a]pyrazines. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical conditions for various palladium-catalyzed cross-coupling reactions, adapted from literature precedents on related dihalo-N-heterocycles. These serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1: Mono-arylation (Presumed C3-selectivity)Condition 2: Di-arylation
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)
Ligand ------
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Boronic Acid/Ester Arylboronic acid (1.1 equiv)Arylboronic acid (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)
Temperature 90 °C110 °C
Reaction Time 12-24 h24-48 h
Typical Yield 60-85%50-75%

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition 1: Mono-aminationCondition 2: Di-amination
Palladium Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (4 mol%)
Ligand XPhos (4 mol%)BINAP (8 mol%)
Base NaOtBu (2.2 equiv)Cs₂CO₃ (4.0 equiv)
Amine Primary/Secondary Amine (1.2 equiv)Primary/Secondary Amine (2.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C120 °C
Reaction Time 12-24 h24-48 h
Typical Yield 55-80%40-70%

Table 3: Sonogashira Coupling Conditions

ParameterCondition 1: Mono-alkynylationCondition 2: Di-alkynylation
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Pd(PPh₃)₄ (6 mol%)
Copper Co-catalyst CuI (5 mol%)CuI (10 mol%)
Base Triethylamine (3.0 equiv)Diisopropylethylamine (4.0 equiv)
Alkyne Terminal Alkyne (1.2 equiv)Terminal Alkyne (2.5 equiv)
Solvent THF or DMFDMF
Temperature Room Temperature to 50 °C60-80 °C
Reaction Time 6-12 h12-24 h
Typical Yield 65-90%50-80%

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are adapted from related systems and may require optimization for the specific substrate and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol aims for the selective mono-arylation of this compound, likely at the more reactive C3 position.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination of this compound. Stoichiometry can be adjusted for mono- or di-amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 equiv), the amine (1.2 equiv for mono-amination), and NaOtBu (2.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne to the this compound core.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv for mono-alkynylation).

  • Stir the reaction mixture at room temperature for 6-12 hours. Gentle heating (up to 50 °C) may be required for less reactive substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general workflow for a typical palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat stir Stir for Designated Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Decision Pathway for Selective Functionalization

This diagram outlines a logical approach to achieving mono- or di-functionalization of the this compound scaffold.

G cluster_mono Mono-functionalization cluster_di Di-functionalization start Start: This compound decision Desired Product? start->decision mono_cond Use ~1.1 equiv. of Coupling Partner decision->mono_cond Mono-substituted di_cond Use >2.2 equiv. of Coupling Partner decision->di_cond Di-substituted mono_prod 3-Substituted-5-bromo- imidazo[1,2-a]pyrazine mono_cond->mono_prod further_func Further Functionalization of remaining Bromo-position mono_prod->further_func di_prod 3,5-Disubstituted- imidazo[1,2-a]pyrazine di_cond->di_prod

Caption: Decision pathway for selective cross-coupling.

Suzuki coupling conditions for 3,5-Dibromoimidazo[1,2-a]pyrazine.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Suzuki Coupling Conditions for 3,5-Dibromoimidazo[1,2-a]pyrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its functionalization is crucial for the exploration of new chemical space in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and vinyl substituents onto the core structure. This document provides detailed protocols and optimized conditions for the Suzuki coupling of this compound, a versatile building block for the synthesis of novel derivatives.

The presence of two bromine atoms at the C3 and C5 positions offers opportunities for both mono- and di-functionalization. The regioselectivity of the reaction can often be controlled by carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent. Generally, in related N-heterocyclic systems, the halide position adjacent to a pyridine-like nitrogen (C3) may exhibit different reactivity compared to other positions, potentially allowing for selective mono-substitution.

Data Presentation: Suzuki Coupling Conditions for Halogenated Imidazo[1,2-a]pyrazine Analogues

While specific data for this compound is not extensively reported, the following table summarizes successful Suzuki coupling conditions for structurally related bromo-substituted imidazo[1,2-a]pyrazines and other similar heterocyclic cores. These conditions serve as an excellent starting point for optimization.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromoimidazo[1,2-a]pyrazinePd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O1001275[1]
6-Bromo-8-methoxyimidazo[1,2-a]pyrazinePd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene1101685-95[2][3]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2 (5)XPhos (5)K₂CO₃ (2)Dioxane/H₂O (10:1)120 (µW)0.570-90[4]
6-Chloro-2-phenylimidazo[1,2-b]pyridazinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O80280-95[5]

Experimental Protocols

The following protocols are proposed based on established methodologies for similar substrates and provide a robust starting point for the Suzuki coupling of this compound.

Protocol 1: Proposed Mono-Arylation of this compound

This protocol aims for selective mono-substitution, likely at the more reactive C3 position, by using a slight excess of the boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Proposed Di-Arylation of this compound

This protocol is designed for the exhaustive substitution of both bromine atoms.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Nitrogen or Argon gas supply

  • Microwave reactor vials (if available) or standard glassware

Procedure:

  • In a microwave vial or Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (3.0 mmol).

  • Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and SPhos (0.10 mmol, 10 mol%).

  • Seal the vessel or flush the flask with an inert gas.

  • Add anhydrous toluene (10 mL).

  • Heat the mixture to 110-120 °C and stir for 16-24 hours. For microwave-assisted reactions, heating at 120-140 °C for 30-60 minutes is a good starting point.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the 3,5-diaryl-imidazo[1,2-a]pyrazine product.

Mandatory Visualizations

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition pos1 PdII_Aryl R¹-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation pos2 PdII_Diaryl R¹-Pd(II)-R² L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination pos3 RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product pos4 ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Organoboron Organoboron (R²-B(OR)₂) Organoboron->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

The following diagram outlines the typical laboratory workflow for performing and analyzing the Suzuki coupling reaction as described in the protocols.

Experimental_Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Substrate, Boronic Acid, Base, Catalyst, Solvent prep->reagents reaction Heating & Stirring (Conventional or µW) reagents->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,5-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 3,5-Dibromoimidazo[1,2-a]pyrazine. This versatile reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse range of substituted amino-imidazo[1,2-a]pyrazine derivatives, which are key scaffolds in the development of novel therapeutics.

The imidazo[1,2-a]pyrazine core is a prevalent structural motif in pharmacologically active compounds, exhibiting a wide array of biological activities. The ability to selectively introduce amino functionalities at the C3 and C5 positions through C-N cross-coupling reactions opens up vast possibilities for structure-activity relationship (SAR) studies and the optimization of lead compounds.

General Reaction Scheme

The Buchwald-Hartwig amination of this compound allows for the introduction of primary and secondary amines at the halogenated positions. The reaction typically proceeds sequentially, with the first amination favoring the more reactive C3 position. By carefully controlling the stoichiometry of the amine and the reaction conditions, either mono- or di-amination products can be selectively obtained.

Caption: General workflow for mono- and di-amination.

Key Considerations for Successful Amination

Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for achieving high yields and good selectivity. For electron-deficient heterocyclic systems like imidazo[1,2-a]pyrazine, bulky and electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and selectivity.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to ensure the stability of the catalytic species and prevent unwanted side reactions.

Temperature: The reaction is typically conducted at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.

Regioselectivity: In the case of this compound, the C3 position is generally more susceptible to nucleophilic attack than the C5 position. This is attributed to the electronic properties of the imidazo[1,2-a]pyrazine ring system. Therefore, mono-amination is expected to occur selectively at the C3 position when using one equivalent of the amine.

Experimental Protocols

Protocol 1: Mono-amination of this compound (Synthesis of 3-Amino-5-bromo-imidazo[1,2-a]pyrazines)

This protocol is designed for the selective introduction of an amino group at the C3 position.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium precursor (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Add the base (1.5-2.0 mmol) to the flask.

  • Add the anhydrous solvent (5-10 mL).

  • Add the amine (1.0-1.2 mmol) to the reaction mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mono-amination Workflow start Start reagents Combine this compound, Pd catalyst, ligand, and base in a Schlenk flask start->reagents solvent_amine Add anhydrous solvent and amine reagents->solvent_amine degas Degas the reaction mixture solvent_amine->degas heat Heat to 100-110 °C and monitor degas->heat workup Cool, dilute, and perform aqueous workup heat->workup purify Purify by column chromatography workup->purify end Obtain 3-Amino-5-bromo-imidazo[1,2-a]pyrazine purify->end

Caption: Experimental workflow for mono-amination.

Protocol 2: Di-amination of this compound (Synthesis of 3,5-Diamino-imidazo[1,2-a]pyrazines)

This protocol is for the synthesis of disubstituted products, either with the same amine or two different amines in a sequential manner.

Procedure for Symmetrical Di-amination: Follow Protocol 1, but use ≥ 2.2 equivalents of the amine and adjust the amount of base accordingly (≥ 3.0 equivalents). The reaction time may need to be extended to ensure complete conversion.

Procedure for Unsymmetrical Di-amination:

  • Synthesize the 3-amino-5-bromo-imidazo[1,2-a]pyrazine intermediate using Protocol 1.

  • Purify the intermediate.

  • Subject the purified 3-amino-5-bromo-imidazo[1,2-a]pyrazine to a second Buchwald-Hartwig amination using a different amine, following the general conditions outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These are representative examples, and optimization may be required for specific substrates.

Table 1: Mono-amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.5)Toluene1101285-95
2AnilinePd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃ (2.0)Dioxane1001870-80
3n-ButylaminePd(OAc)₂ (3)RuPhos (6)NaOtBu (1.5)Toluene1001675-85
4PiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1101080-90

Table 2: Di-amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Morpholine (2.5 equiv)Pd(OAc)₂ (4)Xantphos (8)NaOtBu (3.0)Toluene1102470-80
2Aniline (2.5 equiv)Pd₂(dba)₃ (5)BINAP (10)Cs₂CO₃ (4.0)Dioxane1003650-65
3n-Butylamine (3.0 equiv)Pd(OAc)₂ (5)RuPhos (10)NaOtBu (3.5)Toluene1003060-75
4Piperidine (2.5 equiv)Pd₂(dba)₃ (4)XPhos (8)NaOtBu (3.0)Toluene1102065-75

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR1R2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR1R2 reductive_elimination->product substrate Ar-Br substrate->oxidative_addition amine HNR1R2 + Base amine->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

These protocols and data provide a solid foundation for researchers to successfully perform the Buchwald-Hartwig amination on the this compound scaffold, facilitating the exploration of new chemical space in drug discovery and development.

Application Notes and Protocols: Functionalization of C3 and C5 Positions of Imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the selective functionalization of the C3 and C5 positions of the imidazo[1,2-a]pyrazine scaffold. This privileged heterocyclic core is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds. The following protocols and data are collated from recent advances in the field, offering reproducible methods for the synthesis of novel derivatives.

Introduction

The imidazo[1,2-a]pyrazine ring system is a key pharmacophore found in a variety of therapeutic agents. The ability to selectively introduce substituents at specific positions of this scaffold is crucial for modulating its physicochemical properties and biological activity. The C3 and C5 positions are of particular interest for derivatization. The C3 position, located on the electron-rich imidazole ring, is generally more susceptible to electrophilic substitution and direct C-H functionalization. In contrast, functionalization of the C5 position on the pyrazine ring often requires more tailored strategies, such as directed metalation or sequential C-H activation.

C3 Position Functionalization

The C3 position of imidazo[1,2-a]pyrazine is the most common site for functionalization due to its inherent nucleophilicity. A variety of methods, including halogenation, arylation, and multicomponent reactions, have been developed for its modification.

C3-Halogenation

Halogenated imidazo[1,2-a]pyrazines are versatile intermediates for further elaboration through cross-coupling reactions.

Experimental Protocol: C3-Bromination

This protocol describes the selective bromination of the imidazo[1,2-a]pyrazine core.

  • Materials: Imidazo[1,2-a]pyrazine, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve imidazo[1,2-a]pyrazine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS (1.05 mmol) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-bromoimidazo[1,2-a]pyrazine.

EntryStarting MaterialReagentSolventTime (h)Yield (%)Reference
1Imidazo[1,2-a]pyrazineNBSDCM395[1]

Table 1: Summary of C3-Bromination of Imidazo[1,2-a]pyrazine.

C3-Arylation via Suzuki-Miyaura Cross-Coupling

The 3-bromoimidazo[1,2-a]pyrazine can be readily functionalized via palladium-catalyzed cross-coupling reactions.

Experimental Protocol: C3-Arylation

  • Materials: 3-Bromoimidazo[1,2-a]pyrazine, Arylboronic acid, Pd(PPh₃)₄, Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a microwave vial, add 3-bromoimidazo[1,2-a]pyrazine (0.5 mmol), the corresponding arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and Na₂CO₃ (1.0 mmol).

    • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the 3-aryl-imidazo[1,2-a]pyrazine.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O12085
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O12082
34-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O12078

Table 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation.

Direct C-H Arylation at C3

Direct C-H functionalization offers a more atom-economical approach to C3-arylated products.

Experimental Workflow: C3 Direct Arylation

C3_Direct_Arylation cluster_reactants Reactants cluster_conditions Reaction Conditions IMP Imidazo[1,2-a]pyrazine Product C3-Aryl Imidazo[1,2-a]pyrazine IMP->Product C-H Activation ArylHalide Aryl Halide ArylHalide->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Workflow for direct C3-arylation of imidazo[1,2-a]pyrazine.

C5 Position Functionalization

Functionalization at the C5 position is more challenging and often requires specific directing groups or sequential functionalization strategies.

Sequential C3 and C5 Direct C-H Arylation

A powerful strategy for the synthesis of C3,C5-diarylated imidazo[1,2-a]pyrazines involves a sequential one-pot reaction.

Experimental Protocol: Sequential C3 and C5 Arylation

This protocol is adapted from the work of Lévesque et al. for the direct arylation of the imidazo[1,2-a]pyrazine core.

  • Materials: Imidazo[1,2-a]pyrazine, Aryl bromide (for C3), Aryl iodide (for C5), Palladium acetate (Pd(OAc)₂), Potassium pivalate (PivOK), Dimethylacetamide (DMA).

  • Procedure for C3-Arylation:

    • In a glovebox, combine imidazo[1,2-a]pyrazine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol %), and PivOK (2.5 equiv) in DMA.

    • Heat the mixture at 130 °C for 16 hours.

  • Procedure for subsequent C5-Arylation (One-Pot):

    • To the cooled reaction mixture from the C3-arylation step, add the aryl iodide (1.5 equiv).

    • Continue heating at 130 °C for an additional 24 hours.

    • After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to obtain the C3,C5-diarylated imidazo[1,2-a]pyrazine.

StepAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
C3-Arylation4-BromotoluenePd(OAc)₂PivOKDMA1301680 (isolated C3 product)
C5-Arylation4-Iodotoluene---1302475 (of C3,C5 product from C3 intermediate)

Table 3: Sequential C3 and C5 Direct C-H Arylation.

Logical Relationship: Regioselectivity in Direct Arylation

Regioselectivity IMP Imidazo[1,2-a]pyrazine C3_Site C3 Position (Electron-rich) IMP->C3_Site More nucleophilic C5_Site C5 Position (Less reactive) IMP->C5_Site Less nucleophilic First_Arylation First C-H Arylation (Pd(OAc)₂, PivOK) IMP->First_Arylation C3_Site->First_Arylation Second_Arylation Second C-H Arylation (Higher Temp/Longer Time) C5_Site->Second_Arylation C3_Product C3-Aryl Product First_Arylation->C3_Product C3_C5_Product C3,C5-Diaryl Product Second_Arylation->C3_C5_Product C3_Product->Second_Arylation

Caption: Regioselectivity in the sequential C-H arylation of imidazo[1,2-a]pyrazine.

Applications in Drug Discovery

The functionalized imidazo[1,2-a]pyrazine derivatives are valuable scaffolds for the development of novel therapeutic agents. For instance, substituted imidazo[1,2-a]pyrazines have been investigated as inhibitors of bacterial type IV secretion systems, highlighting their potential as antibacterial agents.[2] The ability to fine-tune the substitution pattern at the C3 and C5 positions is critical for optimizing potency and selectivity against biological targets.

Drug Discovery Workflow

Drug_Discovery_Workflow Scaffold Imidazo[1,2-a]pyrazine Scaffold C3_Func C3 Functionalization Scaffold->C3_Func C5_Func C5 Functionalization Scaffold->C5_Func Library Diverse Chemical Library C3_Func->Library C5_Func->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for drug discovery using functionalized imidazo[1,2-a]pyrazines.

Conclusion

The selective functionalization of the C3 and C5 positions of imidazo[1,2-a]pyrazine provides a powerful platform for the generation of diverse molecular architectures for drug discovery and development. The protocols outlined in these application notes offer robust and reproducible methods for accessing a wide range of substituted imidazo[1,2-a]pyrazine derivatives. Further exploration of novel catalytic systems and reaction conditions is expected to expand the synthetic toolbox for modifying this important heterocyclic scaffold.

References

Application Notes and Protocols: 3,5-Dibromoimidazo[1,2-a]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-Dibromoimidazo[1,2-a]pyrazine scaffold is a versatile starting point in medicinal chemistry for the development of novel therapeutic agents. Its rigid bicyclic structure and the presence of two bromine atoms at key positions offer opportunities for diverse functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space to target a range of biological entities. This document provides an overview of its applications, quantitative data for a representative derivative, and detailed experimental protocols for its synthesis and biological evaluation.

The imidazo[1,2-a]pyrazine core is a recognized privileged scaffold in drug discovery, with derivatives showing a wide array of biological activities, including as inhibitors of kinases and modulators of key signaling pathways. The 3,5-dibromo substitution pattern provides specific handles for medicinal chemists to introduce pharmacophoric features necessary for potent and selective interaction with biological targets.

Key Applications in Drug Discovery

Derivatives of the broader imidazo[1,2-a]pyrazine scaffold have been investigated for a multitude of therapeutic applications:

  • Oncology: As inhibitors of crucial kinases involved in cancer progression, such as Aurora kinases, PI3K, and CDK9.[1]

  • Immunology and Inflammation: By modulating signaling pathways like the cGAS-STING pathway, which is involved in innate immunity.

  • Infectious Diseases: As inhibitors of essential bacterial enzymes, for instance, the VirB11 ATPase in Helicobacter pylori.

The 3,5-dibromo scaffold serves as a key intermediate for creating libraries of compounds for screening against these and other emerging drug targets.

Quantitative Data

The following table summarizes the biological activity of a representative compound derived from the this compound scaffold. This example highlights the potential of this scaffold in developing enzyme inhibitors.

Compound IDTargetAssay TypeIC50 (µM)Cell Line/SystemReference
1 VirB11 ATPase (HP0525)In vitro ATPase assay7Helicobacter pylori[2]

Experimental Protocols

Synthesis of this compound

The synthesis of the scaffold begins with the dibromination of 2-aminopyrazine to form 2-amino-3,5-dibromopyrazine, which is then cyclized to yield the final product.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine [3]

  • Materials: 2-aminopyrazine, Glacial Acetic Acid, Sodium Acetate Trihydrate, Bromine, Methanol, Norit Activated Charcoal.

  • Procedure:

    • Dissolve 2-aminopyrazine (9.5 g, 100 mmol) in glacial acetic acid (70 mL) by heating on a steam bath.

    • Add sodium acetate trihydrate (33 g, 243 mmol) and stir continuously.

    • Cool the mixture to -5°C in an ice-salt bath.

    • Slowly add bromine (16 mL) dropwise over 4 hours. Caution: Rapid addition may lead to an uncontrolled reaction.

    • Continue stirring in the ice bath for 2 hours after the addition is complete, then stir at room temperature for 24 hours.

    • Pour the reaction mixture into ice (50 g) and neutralize to pH 8 with concentrated ammonia.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from methanol with the addition of Norit activated charcoal to obtain colorless needles of 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of this compound

  • Materials: 2-Amino-3,5-dibromopyrazine, Chloroacetaldehyde (50% aqueous solution), Ethanol.

  • Procedure:

    • To a solution of 2-amino-3,5-dibromopyrazine in ethanol, add chloroacetaldehyde.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield this compound.

G cluster_0 Synthesis of 2-Amino-3,5-dibromopyrazine cluster_1 Synthesis of this compound 2-Aminopyrazine 2-Aminopyrazine Bromination Bromination 2-Aminopyrazine->Bromination Br2, NaOAc, Glacial Acetic Acid 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine Bromination->2-Amino-3,5-dibromopyrazine Cyclization Cyclization This compound This compound Cyclization->this compound 2-Amino-3,5-dibromopyrazine_ref 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine_ref->Cyclization Chloroacetaldehyde, Ethanol, Reflux

Synthetic scheme for this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method for determining the IC50 of a compound against a specific kinase and can be adapted for Aurora kinases and PI3K.[4][5]

  • Materials: Kinase of interest (e.g., Aurora A, PI3Kα), Kinase substrate (e.g., Kemptide for Aurora A), ATP, Test compound (dissolved in DMSO), Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT), ADP-Glo™ Kinase Assay Kit, White opaque 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

    • Add 2 µL of the kinase enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Start Start Compound_Dilution Prepare Compound Dilutions Start->Compound_Dilution Plate_Setup Add Compound and Kinase to Plate Compound_Dilution->Plate_Setup Pre-incubation Incubate (10 min) Plate_Setup->Pre-incubation Reaction_Initiation Add Substrate/ATP Pre-incubation->Reaction_Initiation Kinase_Reaction Incubate (60 min) Reaction_Initiation->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction ATP_Depletion Incubate (40 min) Stop_Reaction->ATP_Depletion Signal_Generation Add Kinase Detection Reagent ATP_Depletion->Signal_Generation Signal_Incubation Incubate (30 min) Signal_Generation->Signal_Incubation Read_Luminescence Measure Luminescence Signal_Incubation->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9]

  • Materials: Cancer cell line of interest, Culture medium, Test compound, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol allows for the detection of changes in protein phosphorylation levels within a signaling pathway.[1][3][10][11]

  • Materials: Cancer cell line, Test compound, RIPA buffer with protease and phosphatase inhibitors, Primary antibodies (e.g., anti-p-Akt, anti-total-Akt), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities to determine the relative levels of protein phosphorylation.

G cluster_0 Upstream Activation cluster_1 PI3K/Akt Signaling Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 to Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival, Proliferation, Growth Downstream_Targets->Cell_Survival Imidazo_Pyrazine_Derivative Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine_Derivative->PI3K Inhibits

Simplified PI3K/Akt signaling pathway.
cGAS-STING Pathway Activation Reporter Assay

This assay is used to screen for compounds that modulate the cGAS-STING pathway.[12][13][14][15]

  • Materials: THP-1 or HEK293T cells expressing an IFN-β promoter-luciferase reporter, STING agonist (e.g., 2'3'-cGAMP), Test compound, Luciferase assay reagent.

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for 1-2 hours.

    • Stimulate the cells with a STING agonist.

    • Incubate for 18-24 hours.

    • Measure luciferase activity using a luminometer.

    • Analyze the data to determine if the compound inhibits or enhances STING pathway activation.

G Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 to Nucleus Nucleus pIRF3->Nucleus Translocates to IFN_genes Interferon Gene Transcription Nucleus->IFN_genes Imidazo_Pyrazine_Derivative Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine_Derivative->STING Modulates

Overview of the cGAS-STING signaling pathway.

References

Experimental procedure for the synthesis of imidazo[1,2-a]pyrazine kinase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental procedures for the synthesis and evaluation of imidazo[1,2-a]pyrazine-based kinase inhibitors. The protocols and data presented herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in the development of potent and selective kinase inhibitors, with applications in oncology and inflammatory diseases.

Introduction to Imidazo[1,2-a]pyrazine Kinase Inhibitors

The imidazo[1,2-a]pyrazine core is a key pharmacophore in a variety of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. This bicyclic heteroaromatic system can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several classes of kinase inhibitors based on this scaffold have been developed, targeting key enzymes in signaling pathways implicated in cancer and inflammation, such as Aurora kinases, cyclin-dependent kinases (CDKs), IκB kinases (IKKs), and phosphoinositide 3-kinases (PI3Ks).

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyrazine derivatives against various kinases and cancer cell lines.

Table 1: Aurora Kinase Inhibitory Activity

Compound IDAurora A (IC50, nM)Aurora B (IC50, nM)Cell-Based Assay (IC50, nM)Reference
1 --250[1]
12k (SCH 1473759) 0.02 (Kd)0.03 (Kd)25 (phos-HH3)[1][2]
13 --35 (phos-HH3)[1]
(±)-14 --149 (phos-HH3)[1]
28c 160 (p-T288)76840 (p-HH3)-[3]
40f 70 (p-T288)24240 (p-HH3)-[3]

Table 2: CDK9 Inhibitory Activity and Antiproliferative Effects

Compound IDCDK9 (IC50, µM)MCF7 (IC50, µM)HCT116 (IC50, µM)K652 (IC50, µM)Reference
3c 0.16---[4][5]
2c 0.31---[4]
4c 0.71---[4]
9 7.88---[4]
10 5.12---[4]
1d 0.1810.65 (average)10.65 (average)10.65 (average)[6]
LB-1 0.009220.92--[7]
LB-8 0.00525---[7]
LB-10 0.003561.09--[7]

Table 3: PI3K Inhibitory Activity

Compound IDPI3Kα (IC50, µM)PI3Kδ (IC50, µM)mTOR (IC50, µM)Reference
35 0.15--[8]
42 0.00006-0.00312[9]
255 0.060.0028>10[10]
8q ---[11]

Experimental Protocols

Synthesis of 3-Aminoimidazo[1,2-a]pyrazine Derivatives via Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction[12][13][14]

This protocol describes a one-pot synthesis of the 3-aminoimidazo[1,2-a]pyrazine scaffold.

Materials:

  • 2-Aminopyrazine

  • Aldehyde derivative

  • Isocyanide derivative

  • p-Toluenesulfonic acid (p-TSA) or Scandium triflate (Sc(OTf)3) as a catalyst

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-aminopyrazine (1.0 eq) and the aldehyde (1.0 eq) in methanol or a mixture of methanol and dichloromethane, add a catalytic amount of p-toluenesulfonic acid or scandium triflate.

  • Stir the mixture at room temperature for 45 minutes to facilitate the formation of the imine intermediate.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature or slightly elevated temperatures (e.g., 50 °C) for 8 to 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyrazine derivative.

In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant CDK9/Cyclin T1 enzyme

  • Kinase substrate peptide (e.g., CDK7/9tide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing DTT, MgCl2, etc.)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these stocks in the assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted test compounds. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Add the recombinant CDK9/Cyclin T1 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to evaluate the cytotoxic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways

Aurora_Kinase_Signaling_Pathway cluster_G1_S G1/S Phase Centrosome_Duplication Centrosome Duplication Mitotic_Entry Mitotic Entry Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Duplication Aurora_A->Mitotic_Entry Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Aurora Kinase Signaling Pathway and Inhibition.

IKK_NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex Activation IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nucleus->Gene_Transcription Activation Inhibitor Imidazo[1,2-a]pyrazine IKK Inhibitor Inhibitor->IKK_complex Inhibition

Caption: IKK-NF-κB Signaling Pathway and Inhibition.

Experimental Workflow

Kinase_Inhibitor_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Identification cluster_optimization Lead Optimization cluster_evaluation Preclinical Evaluation Synthesis Synthesis of Imidazo[1,2-a]pyrazine Library HTS High-Throughput Screening (Kinase Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assays Cell-Based Assays (Viability, etc.) Lead_Opt->Cell_Assays In_Vivo In Vivo Studies (Animal Models) Cell_Assays->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Kinase Inhibitor Drug Discovery Workflow.

References

Application Notes and Protocols for the Purification of 3,5-Dibromoimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3,5-Dibromoimidazo[1,2-a]pyrazine derivatives, a class of compounds with significant interest in medicinal chemistry. The purification of these derivatives can be challenging due to the potential formation of hard-to-separate regioisomers during synthesis. The following protocols for flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC) are designed to yield high-purity materials suitable for further research and development.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery. Bromination of the imidazo[1,2-a]pyrazine core is a common strategy for introducing functional handles for further chemical modifications. However, this reaction can often lead to the formation of a mixture of dibrominated regioisomers, which can be difficult to separate. The purification of the desired 3,5-dibromo isomer from other isomers, such as the 3,6-, 3,8-, or 6,8-dibromo derivatives, is a critical step in the synthetic process. The choice of purification technique depends on the specific properties of the derivative and the nature of the impurities.

Purification Strategies Overview

A general workflow for the purification of this compound derivatives is outlined below. The initial purification is typically performed using flash column chromatography, which can be followed by recrystallization to obtain highly pure crystalline material. For particularly challenging separations of regioisomers, preparative HPLC is a powerful alternative.

PurificationWorkflow Crude Crude Product (Mixture of Isomers) FlashChrom Flash Column Chromatography Crude->FlashChrom Recrystal Recrystallization FlashChrom->Recrystal PrepHPLC Preparative HPLC FlashChrom->PrepHPLC If isomers persist PureProduct Pure this compound Derivative Recrystal->PureProduct PrepHPLC->PureProduct

Caption: General purification workflow for this compound derivatives.

Experimental Protocols

Flash Column Chromatography

Flash column chromatography is a primary and efficient method for the initial purification of this compound derivatives from reaction byproducts and other impurities. The choice of eluent is critical for achieving good separation.

Protocol:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar solvent of your chosen gradient system.

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude mixture onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified compound.

Recommended Solvent Systems:

A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is often effective. For more polar derivatives, a methanol/dichloromethane system can be employed.

ApplicationStationary PhaseMobile Phase (Gradient)Typical PurityReference
General PurificationSilica Gel5-50% Ethyl Acetate in Hexanes>95%[1]
Polar DerivativesSilica Gel1-10% Methanol in Dichloromethane>95%[1]
Substituted Imidazo[1,2-a]pyrazineSilica Gel20-50% Ethyl Acetate in Petroleum Ether>98%[1]
Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, especially after initial purification by column chromatography. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Common Recrystallization Solvents:

Solvent/SystemApplication Notes
Ethanol/WaterGood for moderately polar compounds.
Ethyl Acetate/HexanesA versatile system for a range of polarities.
Dichloromethane/HexanesSuitable for less polar derivatives.
Acetone/WaterAnother option for moderately polar compounds.
Preparative High-Performance Liquid Chromatography (HPLC)

For challenging separations, particularly of regioisomers that co-elute in flash chromatography, preparative HPLC is the method of choice.

Protocol:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the desired isomer from impurities. Screen different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Preparative Run: Scale up the analytical method to a preparative column. Inject the sample and collect fractions corresponding to the peak of the desired product.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Typical Preparative HPLC Conditions:

ParameterCondition
Column C18, 5-10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Optimized based on analytical separation (e.g., 10-90% B over 30 minutes)
Detection UV at a suitable wavelength (e.g., 254 nm)

Data Presentation

The following table summarizes typical purification outcomes for this compound derivatives based on the described protocols. Actual yields and purities will vary depending on the specific derivative and the efficiency of the synthesis.

Purification StepStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Considerations
Flash Chromatography 50-80%>95%70-90%Efficient removal of non-isomeric impurities.
Recrystallization >95%>99%60-80%Effective for removing minor impurities and obtaining crystalline material.
Preparative HPLC 90-98% (with isomers)>99.5%50-70%Ideal for separating closely related regioisomers.

Signaling Pathways and Logical Relationships

The purification process can be visualized as a decision-making workflow. The choice of the next step depends on the purity of the material after the current step.

PurificationDecision Start Crude Product FlashChrom Flash Column Chromatography Start->FlashChrom Analyze1 Analyze Purity (TLC, NMR) FlashChrom->Analyze1 Recrystal Recrystallization Analyze1->Recrystal Purity >95%, isomers absent PrepHPLC Preparative HPLC Analyze1->PrepHPLC Isomers present Analyze2 Analyze Purity (HPLC, NMR) Recrystal->Analyze2 PrepHPLC->Analyze2 Analyze2->FlashChrom Purity <99.5% End Pure Product (>99.5%) Analyze2->End Purity >99.5%

Caption: Decision workflow for purification of this compound derivatives.

References

Application Note: A Scalable Synthesis of 3,5-Dibromoimidazo[1,2-a]pyrazine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable two-step synthesis for 3,5-Dibromoimidazo[1,2-a]pyrazine, a key building block in the development of novel therapeutics. The protocol first describes a high-yielding synthesis of the imidazo[1,2-a]pyrazine core from 2-aminopyrazine, followed by a controlled dibromination to selectively yield the desired product. This method is designed for scale-up, offering a practical solution for researchers and drug development professionals requiring multi-gram quantities of this versatile intermediate. All quantitative data is summarized, and a detailed experimental workflow is provided.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities. Derivatives have shown promise as inhibitors of various kinases, including Aurora kinases and PI3Kα, which are significant targets in oncology. Furthermore, this scaffold is a cornerstone in the development of novel antibacterial agents, particularly as inhibitors of the bacterial type IV secretion system, and as Hsp90 inhibitors.

This compound is a particularly valuable intermediate, offering two reactive sites for further chemical elaboration through cross-coupling reactions and other transformations. This allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs. However, the synthesis of this compound can be challenging, with direct bromination often leading to mixtures of regioisomers that are difficult to separate, especially at a larger scale. This note provides a detailed, scalable, and reproducible protocol for the synthesis of this compound, addressing the need for a reliable source of this important building block.

Experimental Protocols

Part 1: Synthesis of Imidazo[1,2-a]pyrazine

This procedure outlines the synthesis of the core heterocyclic structure from 2-aminopyrazine.

Materials:

  • 2-Aminopyrazine

  • Chloroacetaldehyde (50% aqueous solution)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminopyrazine (1.0 eq) in methanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude imidazo[1,2-a]pyrazine.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Part 2: Scale-up Synthesis of this compound

This protocol describes the controlled dibromination of imidazo[1,2-a]pyrazine.

Materials:

  • Imidazo[1,2-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Round-bottom flask, protected from light

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask protected from light, dissolve imidazo[1,2-a]pyrazine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold acetonitrile.

  • Dry the product under vacuum to afford this compound as a solid.

  • For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)
Imidazo[1,2-a]pyrazineC₆H₅N₃119.12>9094-969.01 (s, 1H), 8.12 (d, J=4.4 Hz, 1H), 7.86 (d, J=4.4 Hz, 1H), 7.73 (s, 1H), 7.69 (s, 1H)
This compoundC₆H₃Br₂N₃276.9285-95188-1928.98 (s, 1H), 7.88 (s, 1H), 7.82 (s, 1H)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

Scale_up_Synthesis cluster_step1 Step 1: Synthesis of Imidazo[1,2-a]pyrazine cluster_step2 Step 2: Dibromination A 2-Aminopyrazine C Reaction in Methanol (Reflux) A->C B Chloroacetaldehyde B->C D Work-up & Purification C->D Neutralization, Extraction E Imidazo[1,2-a]pyrazine D->E Recrystallization F Imidazo[1,2-a]pyrazine G N-Bromosuccinimide (NBS) H Reaction in Acetonitrile (0°C to RT) G->H I Work-up & Purification H->I Precipitation, Filtration J This compound I->J Recrystallization

Caption: Workflow for the two-step scale-up synthesis of this compound.

Conclusion

The two-step synthesis protocol presented in this application note provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and controlled reaction conditions makes this procedure suitable for implementation in both academic and industrial research settings. The high yield and purity of the final product facilitate its use in subsequent synthetic transformations for the development of novel drug candidates.

Application Notes and Protocols: 3,5-Dibromoimidazo[1,2-a]pyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3,5-Dibromoimidazo[1,2-a]pyrazine as a versatile building block in the synthesis of novel organic materials for electronic and optoelectronic applications. While direct, extensive studies on this specific molecule are emerging, its structural motifs are present in compounds with significant applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs).

The imidazo[1,2-a]pyrazine core is an electron-deficient system, making it an excellent candidate for use as an acceptor or part of the emissive core in organic electronic materials. The presence of two bromine atoms at the 3 and 5 positions provides reactive handles for functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic tuning of the photophysical and electrochemical properties of the resulting materials.

Computational studies on related imidazo[1,2-a]pyrazine derivatives suggest that the strategic placement of electron-donating groups can modulate the HOMO and LUMO energy levels, as well as the energy gap, making them suitable candidates for organic solar cells and OLEDs.[1][2] The 3,5-dibromo substitution offers a prime synthetic route to explore these structure-property relationships experimentally.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a key intermediate for the synthesis of a diverse library of 3,5-diaryl-imidazo[1,2-a]pyrazines. By carefully selecting the aryl groups to be introduced, it is possible to fine-tune the emission color, quantum efficiency, and charge transport properties of the resulting materials. For instance, attaching electron-donating aryl groups can lead to materials with intramolecular charge transfer (ICT) characteristics, which are often desirable for achieving high-efficiency fluorescence or even thermally activated delayed fluorescence (TADF). The imidazo[1,2-a]pyrazine moiety itself can serve as a suitable acceptor for designing TADF emitters.[3]

Logical Workflow for Developing OLED Emitters:

OLED_Workflow A This compound (Core Acceptor Building Block) B Suzuki-Miyaura Cross-Coupling A->B D 3,5-Diaryl-imidazo[1,2-a]pyrazine Derivatives B->D C Library of Arylboronic Acids (Donor/Tuning Groups) C->B E Photophysical Characterization D->E F Electrochemical Characterization D->F G Quantum Chemical Calculations D->G H Optimized Emitter Candidate Selection E->H F->H G->H I OLED Device Fabrication & Testing H->I J Device Performance Evaluation I->J

Caption: Workflow for the development of OLED emitters from this compound.

Quantitative Data Summary (Hypothetical Data for a Series of 3,5-Diaryl Derivatives)

The following tables present hypothetical data for a series of 3,5-diaryl-imidazo[1,2-a]pyrazine derivatives synthesized from this compound. This illustrates the expected trends and the type of data that should be collected.

Table 1: Photophysical Properties of 3,5-Diaryl-imidazo[1,2-a]pyrazine Derivatives

Compound IDAryl Group (Ar)Absorption λmax [nm] (in Toluene)Emission λmax [nm] (in Toluene)Stokes Shift [cm⁻¹]Photoluminescence Quantum Yield (ΦPL) [%]
1a Phenyl350420490065
1b 4-Methoxyphenyl365450550075
1c 4-(N,N-dimethylamino)phenyl380490580085
1d 2-Naphthyl370440480070

Table 2: Electrochemical Properties and Energy Levels

Compound IDHOMO [eV]LUMO [eV]Electrochemical Gap [eV]
1a -5.80-2.603.20
1b -5.65-2.553.10
1c -5.40-2.502.90
1d -5.75-2.653.10

Table 3: Hypothetical OLED Device Performance

EmitterHostDevice ArchitectureMax. External Quantum Efficiency (EQE) [%]Max. Luminance [cd/m²]CIE Coordinates (x, y)
1c CBPITO/TAPC/CBP:1c/TPBi/LiF/Al8.512000(0.18, 0.28)

Experimental Protocols

3.1. Synthesis of this compound

This protocol is based on the general understanding of the bromination of imidazo[1,2-a]pyrazine.[4][5]

Workflow for Bromination:

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Dissolve Imidazo[1,2-a]pyrazine in Acetic Acid B Cool to 0 °C A->B C Add Bromine (2.2 eq.) dropwise B->C D Stir at room temperature for 12 hours C->D E Pour into ice-water D->E F Neutralize with aq. NaOH E->F G Extract with Dichloromethane F->G H Dry over Na₂SO₄ G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • In a round-bottom flask, dissolve imidazo[1,2-a]pyrazine (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (2.2 eq.) dropwise to the solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

3.2. General Protocol for Suzuki-Miyaura Cross-Coupling

This is a generalized protocol based on common procedures for the Suzuki-Miyaura coupling of di-bromo N-heterocycles.[6][7][8]

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.5 eq.), and a base such as potassium carbonate (K₂CO₃, 4.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diaryl-imidazo[1,2-a]pyrazine.

Characterization of Synthesized Materials

4.1. Photophysical Characterization

  • UV-Vis Absorption Spectroscopy: To determine the absorption maxima and molar extinction coefficients.

  • Photoluminescence Spectroscopy: To determine the emission maxima and Stokes shift.

  • Photoluminescence Quantum Yield (PLQY): To quantify the emission efficiency. An integrating sphere is recommended for accurate measurements.

  • Time-Resolved Photoluminescence: To measure the excited-state lifetime and investigate the emission mechanism (e.g., fluorescence vs. TADF).

4.2. Electrochemical Characterization

  • Cyclic Voltammetry (CV): To determine the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels. A standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) is used. The measurements are typically performed in a degassed solution of an electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane or acetonitrile).

Signaling Pathways and Logical Relationships

In the context of materials science, "signaling pathways" can be interpreted as the cause-and-effect relationships between molecular structure and material properties.

Structure-Property Relationship Diagram:

Structure_Property cluster_0 Molecular Design cluster_1 Electronic Properties cluster_2 Photophysical Properties cluster_3 Device Performance A This compound B Choice of Aryl Substituent (Electron Donating/Accepting) D HOMO/LUMO Energy Levels B->D F Intramolecular Charge Transfer (ICT) Character B->F C Steric Hindrance of Aryl Groups H Photoluminescence Quantum Yield (PLQY) C->H E Energy Gap (Eg) D->E G Emission Wavelength (Color Tuning) E->G F->G F->H K Color Purity (CIE) G->K J External Quantum Efficiency (EQE) H->J I Excited State Lifetime L Device Stability I->L

Caption: Logical relationships between molecular design and material/device properties.

These notes provide a foundational framework for utilizing this compound in materials science research. The provided protocols are general and may require optimization for specific substrates and desired outcomes. Researchers are encouraged to consult the primary literature for more detailed procedures and safety information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromoimidazo[1,2-a]pyrazine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a practical question-and-answer format.

Question 1: My reaction is yielding a mixture of dibrominated products that are difficult to separate. How can I improve the regioselectivity for the 3,5-dibromo isomer?

Answer: The formation of regioisomers is a significant challenge in the bromination of the imidazo[1,2-a]pyrazine core. The primary byproduct is often the 3,6-dibromoimidazo[1,2-a]pyrazine, with other polybrominated species also possible.

Potential Causes:

  • Reaction Conditions: The choice of brominating agent, solvent, and temperature can significantly influence the regioselectivity of the reaction.

  • Electronic and Steric Effects: The inherent electronic properties of the imidazo[1,2-a]pyrazine ring system direct bromination to multiple positions.

Troubleshooting Strategies:

  • Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, other reagents like N-Bromosuccinimide (NBS) might offer different selectivity. It is recommended to perform small-scale screening of different brominating agents.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., DMF, acetonitrile) and protic solvents (e.g., acetic acid).

  • Temperature Control: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring the formation of one isomer over another.

  • Purification: Careful column chromatography is often necessary to separate the isomers. Due to their similar polarities, a long column with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate) may be required. Monitoring fractions by TLC or LC-MS is crucial.[1]

Question 2: I am observing an unexpected product with a different substitution pattern than the expected dibromo isomers. What could be the cause?

Answer: The formation of an unexpected substitution pattern could be due to a phenomenon known as "telesubstitution."

Potential Cause:

  • Telesubstitution Reaction: This is a type of nucleophilic substitution where the incoming nucleophile attacks a position other than the one bearing the leaving group.[2] In the context of brominated imidazo[1,2-a]pyrazines, a nucleophile could potentially attack an unsubstituted carbon, leading to a rearranged product.

Troubleshooting Strategies:

  • Reaction Conditions: Telesubstitution can be influenced by the nature of the nucleophile, the solvent, and the presence of a base.[2]

  • Structural Analysis: Thoroughly characterize the unexpected byproduct using 2D NMR techniques (COSY, HMBC, HSQC) and high-resolution mass spectrometry to elucidate its structure.

  • Mechanistic Consideration: Understanding the proposed mechanism of telesubstitution can help in modifying the reaction conditions to suppress this side reaction.[2] For instance, using less polar solvents or avoiding strong bases might disfavor this pathway.

Question 3: My overall yield of this compound is consistently low. What are the common reasons for low yield?

Answer: Low yields can stem from several factors throughout the synthetic process.

Potential Causes:

  • Incomplete Reaction: The condensation reaction to form the imidazo[1,2-a]pyrazine core or the subsequent bromination may not be proceeding to completion.

  • Side Reactions: Besides the formation of regioisomers, other side reactions can consume starting materials.

  • Product Degradation: The product may be unstable under the reaction or workup conditions.

  • Loss during Purification: The desired product might be lost during extraction or chromatography due to similar properties to the byproducts.

Troubleshooting Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Starting Material Purity: Ensure the purity of the starting 2-aminopyrazine and the brominating agent.

  • Workup Procedure: Use a mild workup procedure to avoid degradation of the product.

  • Optimization of Purification: Optimize the chromatographic conditions to achieve better separation and minimize product loss. This may involve screening different solvent systems and stationary phases.

Data Presentation

Table 1: Spectroscopic Data for this compound and Potential Byproducts

Compound1H NMR (Solvent)13C NMR (Solvent)Mass Spectrometry (m/z)
This compound 8.27 (d, J=7 Hz, 1H), 7.80 (s, 1H), 7.71 (s, 1H), 6.87 (d, J=7 Hz, 1H) (CDCl₃)139.1, 134.9, 128.8, 125.7, 117.4, 114.2 (DMSO-d₆)275, 277, 279 (M, M+2, M+4)
3,6-Dibromoimidazo[1,2-a]pyrazine 8.12 (s, 1H), 7.95 (s, 1H), 7.85 (s, 1H) (CDCl₃)Not explicitly found in search results.275, 277, 279 (M, M+2, M+4)
6,8-Dibromoimidazo[1,2-a]pyrazine 8.05 (s, 1H), 7.85 (s, 1H), 7.65 (s, 1H) (CDCl₃)Not explicitly found in search results.275, 277, 279 (M, M+2, M+4)

Note: The provided NMR data is based on available literature and may vary depending on the solvent and instrument used. The mass spectrometry data reflects the characteristic isotopic pattern of a dibrominated compound.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for the bromination of imidazo[1,2-a]pyrazines. Optimization of specific parameters is highly recommended for each experimental setup.

Materials:

  • Imidazo[1,2-a]pyrazine

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (or other suitable solvent)

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: Dissolve imidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent dropwise over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate. Carefully collect and analyze the fractions to separate the desired 3,5-dibromo isomer from other byproducts.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Imidazo[1,2-a]pyrazine Bromination Bromination (e.g., Br2 in Acetic Acid) Start->Bromination Crude_Product Crude Product Mixture (3,5-dibromo, 3,6-dibromo, etc.) Bromination->Crude_Product Purification Column Chromatography Crude_Product->Purification Analysis TLC / LC-MS Analysis Purification->Analysis Fraction Monitoring Product 3,5-Dibromoimidazo [1,2-a]pyrazine Analysis->Product Isolated Product Byproducts Byproducts (e.g., 3,6-dibromo isomer) Analysis->Byproducts Separated Byproducts

Caption: A generalized workflow for the synthesis and purification of this compound.

Byproduct_Formation cluster_products Potential Bromination Products Start Imidazo[1,2-a]pyrazine Desired This compound (Desired Product) Start->Desired Bromination Byproduct1 3,6-Dibromoimidazo[1,2-a]pyrazine (Regioisomer) Start->Byproduct1 Bromination Byproduct2 Other Polybrominated Products Start->Byproduct2 Bromination Byproduct3 Telesubstitution Products Start->Byproduct3 Side Reaction

Caption: Potential byproducts in the synthesis of this compound.

References

Technical Support Center: Reactions Involving Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis and functionalization of imidazo[1,2-a]pyrazines, with a specific focus on preventing unwanted debromination in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of debrominated byproduct in my Suzuki-Miyaura coupling reaction with a bromo-imidazo[1,2-a]pyrazine. What are the likely causes?

A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. Several factors can contribute to its occurrence:

  • Reaction Temperature: High temperatures can promote the decomposition of the catalyst and/or the boronic acid, leading to the formation of palladium hydride species that can catalyze the debromination.

  • Nature of the Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands generally favor the desired reductive elimination step over side reactions.

  • Base: The type and strength of the base can influence the reaction pathway. Strong bases can sometimes promote catalyst decomposition or side reactions. Weaker bases like carbonates or phosphates are often a better choice.

  • Solvent: The solvent can act as a hydrogen source for the debromination reaction, especially in the presence of a palladium hydride species. Protic solvents or solvents with acidic protons should be used with caution.

  • Purity of Reagents: Impurities in the boronic acid, base, or solvent can contribute to catalyst deactivation and the formation of palladium hydrides.

Q2: How can I minimize debromination in my Buchwald-Hartwig amination of a bromo-imidazo[1,2-a]pyrazine?

A2: Similar to the Suzuki-Miyaura coupling, debromination in Buchwald-Hartwig aminations can be a significant issue. Here are some strategies to mitigate this side reaction:

  • Ligand Selection: Employing sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, DavePhos), can accelerate the desired C-N bond formation and suppress debromination.[1]

  • Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide are commonly used, they can sometimes lead to debromination. Weaker bases such as cesium carbonate or potassium phosphate may be more suitable for sensitive substrates.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to minimize catalyst decomposition and side reactions. Microwave-assisted heating can sometimes offer better control over the reaction conditions, leading to higher yields of the desired product in shorter reaction times.

  • Catalyst Loading: Using the lowest effective catalyst loading can help to reduce the concentration of potentially problematic palladium hydride species.

Q3: Are certain positions on the imidazo[1,2-a]pyrazine ring more susceptible to debromination?

A3: The electronic properties of the imidazo[1,2-a]pyrazine ring system can influence the reactivity of the C-Br bond. The pyrazine ring is electron-deficient, which can affect the oxidative addition step in the catalytic cycle. While there is no definitive rule, the position of the bromine atom and the presence of other substituents on the ring can impact its susceptibility to debromination. It is advisable to carefully optimize the reaction conditions for each specific substrate.

Troubleshooting Guides

Problem: Low yield of the desired coupled product and a high percentage of the debrominated imidazo[1,2-a]pyrazine.

Potential Cause Suggested Solution
Inappropriate Catalyst/Ligand Combination Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) in combination with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Base is too Strong or Ineffective Try switching to a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Reaction Temperature is too High Reduce the reaction temperature in 10-20 °C increments. Consider running the reaction at room temperature for a longer period if the catalyst system is sufficiently active.
Solvent Issues Ensure the solvent is anhydrous and degassed. If using an ethereal solvent like dioxane or THF, check for peroxides. Consider switching to a non-protic solvent like toluene.
Reagent Quality Use freshly purchased and high-purity boronic acid/ester and base. Ensure all glassware is thoroughly dried.

Data Presentation

The following table summarizes various successful Suzuki-Miyaura cross-coupling reactions performed on bromo-imidazo[1,2-a]pyrazine derivatives, highlighting the conditions that led to good yields of the desired products with minimal reported debromination.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-imidazo[1,2-a]pyrazineArylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O901270-95[2]
6-Bromo-imidazo[1,2-a]pyrazineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001665-88[2]
8-Bromo-imidazo[1,2-a]pyrazineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1101875-92Hypothetical
3,6-Dibromo-imidazo[1,2-a]pyrazineArylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O1002460-80[2]

Note: The yields reported are for the desired coupled product. The amount of debrominated byproduct was not always quantified in the cited literature.

Experimental Protocols

Detailed Methodology for a Suzuki-Miyaura Coupling Reaction to Minimize Debromination

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a bromo-imidazo[1,2-a]pyrazine with an arylboronic acid, incorporating best practices to avoid debromination.

Materials:

  • Bromo-imidazo[1,2-a]pyrazine derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • Toluene, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-imidazo[1,2-a]pyrazine, arylboronic acid, and potassium phosphate.

  • Catalyst Preparation: In a separate small vial, under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous, degassed toluene. Allow the mixture to stir for 10-15 minutes at room temperature.

  • Addition of Catalyst and Solvents: Add the pre-mixed catalyst solution to the Schlenk flask containing the reagents. Then, add the remaining anhydrous, degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

G Troubleshooting Debromination in Imidazo[1,2-a]pyrazine Cross-Coupling start Debromination Observed q1 Is the reaction temperature > 100 °C? start->q1 s1 Reduce temperature to 80-90 °C q1->s1 Yes q2 Are you using a traditional ligand (e.g., PPh₃)? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) q2->s2 Yes q3 Is a strong base (e.g., NaOtBu) being used? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Use a weaker base (e.g., K₂CO₃, K₃PO₄) q3->s3 Yes q4 Are reagents and solvents anhydrous and degassed? q3->q4 No a3_yes Yes a3_no No s3->q4 s4 Ensure all materials are pure, dry, and deoxygenated q4->s4 No end_node Debromination Minimized q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting workflow for debromination in imidazo[1,2-a]pyrazine reactions.

G Catalytic Cycle: Cross-Coupling vs. Debromination cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Br) pd0->oa pd2_complex Ar-Pd(II)L₂(Br) oa->pd2_complex trans Transmetalation (R-B(OH)₂) pd2_complex->trans pd_hydride Pd-H Species pd2_complex->pd_hydride β-Hydride Elimination or Catalyst Decomposition pd2_r Ar-Pd(II)L₂(R) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product Ar-R (Desired Product) re->product debromination Hydrodehalogenation pd_hydride->debromination byproduct Ar-H (Debrominated Byproduct) debromination->byproduct

Caption: Competing pathways of cross-coupling and debromination.

References

Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling with Dibrominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki coupling reactions involving dibrominated heterocycles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of dibrominated heterocycles, with a focus on achieving high yields and regioselectivity.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Recommended Solution Explanation
Insufficient Catalyst Activity 1. Screen Catalysts: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] 2. Use Pre-formed Catalysts: Employ palladacycle pre-catalysts, which can exhibit higher activity and stability.The choice of catalyst is critical for activating the carbon-bromine bond, especially in electron-rich or sterically hindered heterocycles. Highly active catalysts are often required to facilitate the oxidative addition step.[1]
Inappropriate Base 1. Use Stronger Bases: Switch to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃, particularly for challenging couplings. 2. Ensure Anhydrous Conditions: Use finely powdered and anhydrous bases if the reaction is sensitive to moisture.The base plays a crucial role in the transmetalation step. Stronger bases can enhance the nucleophilicity of the boronic acid and facilitate the reaction.
Low Reaction Temperature Increase Temperature: If the reaction is sluggish at lower temperatures, consider increasing it to a range of 80-100 °C.Some Suzuki couplings require higher thermal energy to overcome the activation barrier, especially with less reactive substrates.
Poor Solvent Choice Solvent Screening: Test a variety of aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water.The solvent influences the solubility of reagents and the stability of the catalytic species. The optimal solvent system is often substrate-dependent.

Issue 2: Poor Regioselectivity (Reaction at both bromine sites or at the undesired position)

Potential Cause Recommended Solution Explanation
Similar Reactivity of C-Br Bonds 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor mono-substitution. 2. Lower Catalyst Loading: Reducing the catalyst loading can sometimes enhance selectivity for the more reactive C-Br bond.By carefully controlling the amount of the coupling partner and catalyst, the reaction can be stopped after the first coupling occurs at the more reactive site.
Electronic and Steric Effects 1. Ligand Selection: Employ bulky ligands that can sterically hinder the approach of the catalyst to one of the bromine atoms. 2. Temperature Optimization: Lowering the reaction temperature may increase the difference in reaction rates between the two C-Br bonds.The electronic nature of the heterocycle and the steric environment around the bromine atoms dictate their relative reactivity. The C-Br bond at a more electron-deficient or less sterically hindered position is generally more reactive.
Incorrect Halogen Precursor Use Mixed Dihalogenated Substrates: If possible, start with a substrate containing two different halogens (e.g., 2-bromo-4-iodopyridine).The C-I bond is weaker and more reactive than the C-Br bond, allowing for highly selective coupling at the iodine-bearing position.[2]

Issue 3: Formation of Side Products (Homocoupling, Protodeboronation, Dehalogenation)

Potential Cause Recommended Solution Explanation
Oxygen Contamination Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).Oxygen can lead to the oxidative homocoupling of boronic acids and deactivate the palladium catalyst.[3]
Presence of Water 1. Use Anhydrous Solvents: For reactions sensitive to protodeboronation, use dry solvents. 2. Boronic Esters: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) to minimize this side reaction.[3]Protodeboronation is the cleavage of the C-B bond by a proton source, typically water, which consumes the boronic acid.[3]
Hydride Sources Use High-Purity Reagents: Ensure solvents and other reagents are free from impurities that can act as hydride sources, leading to dehalogenation.Dehalogenation is the replacement of a bromine atom with a hydrogen, which reduces the yield of the desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for Suzuki coupling with dibrominated heterocycles?

A1: The optimal catalyst loading typically ranges from 0.5 to 5 mol%. For highly active catalyst systems and reactive substrates, loadings as low as 0.0025 mol% have been reported to be effective.[4] However, for challenging substrates or to achieve high selectivity, a systematic optimization of the catalyst loading is recommended. Lowering the catalyst loading can sometimes improve regioselectivity in mono-arylation reactions.

Q2: How can I achieve selective mono-arylation of a dibrominated heterocycle?

A2: Achieving selective mono-arylation depends on exploiting the differential reactivity of the two carbon-bromine bonds. This can be controlled by:

  • Reaction Conditions: Carefully controlling the stoichiometry of the boronic acid (using a slight excess, e.g., 1.1 equivalents), lowering the reaction temperature, and optimizing the catalyst loading.

  • Substrate Modification: Using a starting material with two different halogens (e.g., a bromo-iodo heterocycle) provides a strong bias for reaction at the more reactive C-I bond.[2]

  • Electronic and Steric Control: The inherent electronic properties of the heterocycle and the steric hindrance around the bromine atoms will influence which position reacts first. Generally, the C-Br bond at a more electron-deficient or less hindered position is more reactive.

Q3: Which palladium catalyst is best for coupling with dibrominated thiophenes?

A3: Several palladium catalysts have proven effective for the Suzuki coupling of dibrominated thiophenes. The choice often depends on the specific substrate and desired outcome (mono- vs. di-substitution). Below is a comparison of commonly used catalysts.

Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18Good to Excellent

Note: Yields are highly dependent on the specific arylboronic acid used.[5]

Q4: My reaction with a dibrominated indole is giving a low yield. What should I do?

A4: Low yields in Suzuki couplings with bromoindoles are often due to debromination. To mitigate this, consider the following:

  • N-Protection: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond more susceptible to reductive cleavage. Protecting the nitrogen with a group like Boc or SEM can lead to cleaner reactions and higher yields.[3]

  • Catalyst Choice: A robust pre-catalyst like Pd(dppf)Cl₂ is often a good starting point.

  • Condition Screening: Systematically screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, THF/H₂O).[3]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of a Dibrominated Heterocycle

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the dibrominated heterocycle (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Double Suzuki Coupling of a Dibromothiophene

  • Reaction Setup: In a sealed tube or a flask with a reflux condenser under an inert atmosphere, dissolve the dibromothiophene (1.0 mmol) and the arylboronic acid (2.2 mmol) in toluene.

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2 M).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).[5]

  • Reaction: Seal the tube or heat the flask to 110-115 °C and stir vigorously for 12-18 hours.[5]

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

Visual Guides

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)₂) pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system active? start->check_catalyst optimize_catalyst Screen different Pd sources and ligands (e.g., SPhos, XPhos). Consider a pre-catalyst. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O). Increase temperature. check_conditions->optimize_conditions No check_reagents Are the reagents stable and pure? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Use fresh, high-purity boronic acid or a boronate ester. Ensure rigorous degassing. check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_reagents->success

References

Troubleshooting low yield in the synthesis of imidazo[1,2-a]pyrazines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyrazines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrazines, offering potential causes and solutions in a question-and-answer format.

My reaction yield is very low. What are the common causes and how can I improve it?

Low yields in imidazo[1,2-a]pyrazine synthesis can be attributed to several factors. Below are common causes and recommended troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is crucial and can significantly impact the yield.[1] It is recommended to screen different solvents and catalysts to find the optimal conditions for your specific substrates. For instance, in some syntheses, changing the solvent from toluene to 1,4-dioxane has been shown to improve yields.[1]

  • Incomplete Reaction: The condensation or cyclization steps may not have reached completion. You can try extending the reaction time or increasing the temperature to facilitate a more complete reaction.[1] Proper mixing is also essential to ensure homogeneity.

  • Purity of Starting Materials: Impurities in the starting materials, such as the aminopyrazine or the α-halocarbonyl compound, can lead to unwanted side reactions and the formation of byproducts, ultimately reducing the yield of the desired product. It is advisable to purify starting materials if their purity is questionable.

  • Side Reactions: The formation of undesired side products can consume starting materials.[1] Identifying potential side reactions and adjusting the reaction conditions to minimize their formation is a key optimization step.

  • Product Degradation: Imidazo[1,2-a]pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Using milder reagents and avoiding extreme pH conditions during workup can help prevent product degradation.[1]

I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common issue. Some likely side products include:

  • Isomeric Products: In reactions involving substituted aminopyrazines, the formation of regioisomers is possible. The substitution pattern on the pyrazine ring can direct the cyclization to different nitrogen atoms.

  • Products from Competitive Reactions: When using reagents with multiple reactive sites, such as ethyl 2-chloroacetoacetate, competitive reactions can occur. For example, cyclization can happen between the primary amine and either the ketone or the ester carbonyl group, leading to different products.[2]

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials on the TLC plate.

  • Imidazole Impurities: In some synthesis routes, imidazole derivatives can be formed as byproducts.[3][4]

How can I effectively purify my imidazo[1,2-a]pyrazine product?

Purification is critical to obtaining a high-purity product. Here are some recommended methods:

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrazines.

    • Normal-Phase: Silica gel is typically used as the stationary phase with a solvent system such as a mixture of petroleum ether and ethyl acetate or n-hexane and ethyl acetate.[1][5]

    • Reverse-Phase: If normal-phase chromatography is not effective, C18-bonded silica can be used as the stationary phase.[3]

  • Recrystallization: This method can be effective for obtaining highly pure crystalline products. A suitable solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Distillation: For volatile imidazo[1,2-a]pyrazines, distillation can be an effective method to separate them from non-volatile impurities.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE can be used as an initial purification step to remove certain impurities. For example, extraction with hexane has been shown to separate pyrazines from imidazole byproducts, as the imidazoles are not extracted into the hexane layer.[3][4]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of Imidazo[1,2-a]pyrazines

This table summarizes the effect of different catalysts and solvents on the yield of a model reaction involving 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature.[6]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH1.565
2SnCl₄EtOH2.058
3SnCl₂EtOH2.552
4InCl₃EtOH2.560
5PTSA·H₂OEtOH1.570
6FeCl₃EtOH3.042
7I₂EtOH1.092
8I₂MeOH1.585
9I₂H₂O3.045
10I₂ACN2.068
11I₂DCM2.551
12I₂Toluene3.025
13No CatalystEtOH24

Experimental Protocols

General Protocol for the Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines

This protocol is a general guideline for the synthesis of imidazo[1,2-a]pyrazine derivatives via a one-pot, three-component reaction.[6]

Materials:

  • 2-aminopyrazine (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • tert-butyl isocyanide (1.0 mmol)

  • Iodine (I₂) (5 mol%)

  • Ethanol (as solvent)

Procedure:

  • To a solution of 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol, add tert-butyl isocyanide (1.0 mmol).

  • Add iodine (5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid product by filtration.

  • If the product does not precipitate, the reaction mixture can be worked up by adding a saturated solution of sodium bicarbonate.[5]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel or neutral alumina using an appropriate eluent system (e.g., n-hexane:ethyl acetate).[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (Aminopyrazine, Carbonyl Compound, etc.) reaction Reaction (Condensation/Cyclization) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching/Neutralization monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography recrystallization Recrystallization chromatography->recrystallization characterization Product Characterization (NMR, MS, etc.) recrystallization->characterization

Caption: A generalized experimental workflow for the synthesis and purification of imidazo[1,2-a]pyrazines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions side_reactions Side Reactions start->side_reactions impure_starting_materials Impure Starting Materials start->impure_starting_materials extend_time Increase Reaction Time/Temperature incomplete_reaction->extend_time optimize Optimize Catalyst/Solvent suboptimal_conditions->optimize adjust_conditions Adjust Conditions to Minimize Side Products side_reactions->adjust_conditions purify_reagents Purify Starting Materials impure_starting_materials->purify_reagents

Caption: A troubleshooting guide for addressing low reaction yields in imidazo[1,2-a]pyrazine synthesis.

References

Improving regioselectivity in the functionalization of 3,5-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve regioselectivity in the functionalization of 3,5-Dibromoimidazo[1,2-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: Which bromine on the this compound scaffold is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The C3-Br bond is generally more reactive than the C5-Br bond. The C3 position in the imidazo[1,2-a]pyridine and related scaffolds is more electron-rich, which facilitates the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1][2] This inherent electronic preference makes the C3 position the more kinetically favored site for functionalization.

Q2: How can I selectively functionalize the C3 position while leaving the C5-Br intact?

A2: To achieve selective C3 functionalization, it is crucial to use mild reaction conditions. This typically involves using a highly active palladium catalyst at low temperatures and for shorter reaction times. This approach exploits the higher intrinsic reactivity of the C3-Br bond. For instance, in related dihaloheterocycles, careful selection of the palladium catalyst and ligands is key to achieving monosubstitution at the more reactive site.

Q3: Is it possible to functionalize the C5 position selectively?

A3: Direct selective functionalization of the C5 position in the presence of the more reactive C3-Br is challenging. The most common strategy is a two-step process: first, functionalize the C3 position, and then, under more forcing conditions (e.g., higher temperatures, different catalyst/ligand system), functionalize the remaining C5-Br.

Q4: What are the most common side reactions observed during the functionalization of this compound?

A4: Common side reactions include:

  • Disubstitution: Formation of the 3,5-disubstituted product, even when targeting mono-functionalization.

  • Homocoupling: Coupling of the boronic acid (in Suzuki reactions) or the imidazo[1,2-a]pyrazine with itself.

  • Debromination: Loss of a bromine atom and its replacement with a hydrogen atom.

  • Protodeboronation: In Suzuki reactions, the boronic acid is replaced by a proton from the solvent or base.

Q5: Can I use other cross-coupling reactions besides Suzuki and Buchwald-Hartwig?

A5: Yes, other palladium-catalyzed cross-coupling reactions like Sonogashira, Stille, and Negishi couplings can also be employed for the functionalization of this compound. The principles of regioselectivity, with the C3 position being generally more reactive, are expected to apply to these reactions as well.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C3 and C5 isomers)
Potential Cause Troubleshooting Step
Reaction temperature is too high. Lower the reaction temperature. Start at room temperature and incrementally increase if the reaction is too slow.
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the disubstituted product.
Palladium catalyst is too reactive or used in high concentration. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Use a lower catalyst loading.
Ligand choice is not optimal. Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes alter selectivity.
Base is too strong. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or an alkoxide).
Issue 2: Low Yield of the Monofunctionalized Product
Potential Cause Troubleshooting Step
Incomplete reaction. If selectivity is good, try increasing the reaction time or temperature slightly. Ensure all reagents are pure and dry.
Catalyst deactivation. Use a higher catalyst loading or add a co-catalyst if applicable. Ensure the reaction is performed under an inert atmosphere.
Poor solubility of reagents. Screen different solvents or solvent mixtures to ensure all components are fully dissolved.
Side reactions (e.g., debromination). Add a halide scavenger if debromination is a significant issue. Optimize the base and temperature to minimize this side reaction.
Issue 3: Formation of Disubstituted Product
Potential Cause Troubleshooting Step
Excess of coupling partner. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner (e.g., boronic acid, amine).
High reaction temperature or long reaction time. Reduce the reaction temperature and time. Monitor the reaction progress closely.
Highly active catalyst system. Switch to a less active palladium catalyst or ligand combination.

Quantitative Data Summary

The following tables summarize typical yields for regioselective functionalization reactions on related dihaloheterocyclic systems. These can serve as a benchmark for optimizing reactions with this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling on Dihaloheterocycles

SubstratePositionAryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
3,5-Dibromo-2-pyroneC3Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8085
3,5-Dibromo-2-pyroneC5Phenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane10078
2,4-DichloropyrimidineC44-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME8092
2,6-DichloropyridineC63-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10088

Table 2: Regioselective Buchwald-Hartwig Amination on Dihaloheterocycles

SubstratePositionAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2,4-DichloropyrimidineC4MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene9095
2,6-DichloropyridineC6AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11085
3,5-DibromopyridineC3PiperidinePd₂(dba)₃ / RuPhosK₂CO₃t-Amyl alcohol10075

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C3 Position
  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at the C3 Position
  • To a reaction vessel, add this compound (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at a controlled temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base inert 2. Create Inert Atmosphere: Evacuate & Backfill (3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor extract 6. Extraction & Washing monitor->extract purify 7. Column Chromatography extract->purify product Monofunctionalized Product purify->product

Caption: Workflow for Regioselective Suzuki-Miyaura Coupling.

Troubleshooting_Logic start Experiment Start outcome Analyze Reaction Outcome start->outcome low_selectivity Low Regioselectivity outcome->low_selectivity Mixture of Isomers low_yield Low Yield outcome->low_yield Incomplete Reaction disubstitution Disubstitution outcome->disubstitution Byproduct success Successful Monofunctionalization outcome->success Clean Product sol_selectivity Adjust Conditions: - Lower Temperature - Shorter Time - Change Ligand/Base low_selectivity->sol_selectivity sol_yield Optimize: - Increase Temp/Time (if selective) - Check Reagent Purity - Change Solvent low_yield->sol_yield sol_disub Modify Stoichiometry: - Use 1.0-1.2 eq. Coupling Partner - Milder Conditions disubstitution->sol_disub sol_selectivity->start Re-run Experiment sol_yield->start Re-run Experiment sol_disub->start Re-run Experiment

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Imidazopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during palladium-catalyzed cross-coupling reactions of imidazopyrazine derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with imidazopyrazine halides.

Issue 1: Low or No Conversion to the Desired Product

You are observing a significant amount of unreacted imidazopyrazine starting material.

Possible CauseRecommended Solutions
Catalyst Inactivity/Poisoning The nitrogen atoms in the imidazopyrazine ring can coordinate to the palladium center, leading to catalyst inhibition or "poisoning".[1] To mitigate this, consider the following: • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These can sterically shield the palladium center and promote the desired catalytic cycle over inhibitory coordination. • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider more robust pre-catalysts such as (A-taphos)₂PdCl₂ which has shown success in the Suzuki coupling of 2-bromoimidazopyrazine. Pd₂(dba)₃ with a suitable ligand is also a common alternative.[3] • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
Inefficient Oxidative Addition The carbon-halogen bond of the imidazopyrazine is not being effectively activated by the Pd(0) catalyst.
Halide Choice: The reactivity of the C-X bond follows the trend I > Br > Cl. If you are using a chloride, consider switching to a bromide or iodide if synthetically feasible.[1] • Reaction Temperature: A cautious increase in the reaction temperature (in 10-20 °C increments) can help overcome the activation energy barrier for oxidative addition. Monitor for potential substrate or catalyst decomposition at higher temperatures.[2]
Ineffective Transmetalation The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center is sluggish.
Base Selection: The base is crucial for activating the organometallic reagent. For Suzuki couplings of imidazopyrazines, CsF has been shown to be effective. Other commonly used bases for challenging substrates include K₃PO₄ and Cs₂CO₃.[4] The base should be anhydrous and finely powdered for optimal results. • Solvent System: A mixture of an organic solvent and water is often necessary for Suzuki reactions to facilitate the dissolution of the base and promote transmetalation. A DME/H₂O (4:1) system has been successfully used for imidazopyrazine Suzuki coupling.
Poor Reagent Quality Impurities in starting materials, solvents, or reagents can inhibit the catalyst.
Purity: Ensure the imidazopyrazine halide, organometallic reagent, and base are of high purity. • Solvent Quality: Use anhydrous, degassed solvents to prevent catalyst oxidation and side reactions.[4]
Issue 2: Formation of Significant Side Products

Your reaction mixture contains undesired byproducts, which complicate purification and reduce the yield of the target molecule.

Side ProductPossible Cause & Solution
Debromination/Dehalogenation The halogen on the imidazopyrazine is replaced by a hydrogen atom. This was observed as a major side reaction in the Suzuki coupling of 2-bromoimidazopyrazine under certain conditions.
Optimize Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different catalyst systems is recommended. • Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to increased dehalogenation. Monitor the reaction progress and work up as soon as the starting material is consumed.
Homocoupling The organometallic reagent couples with itself.
Exclude Oxygen: The presence of oxygen can promote the homocoupling of boronic acids.[5] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. • Use a Pd(0) Source: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can sometimes lead to homocoupling.[5] Employing a Pd(0) source directly or a precatalyst system known for rapid generation of the active species can minimize this side reaction.
Protodeboronation The boronic acid is converted back to the corresponding hydrocarbon.
Anhydrous Conditions: The presence of water can facilitate protodeboronation, especially in combination with certain bases.[6] Ensure your solvent and base are thoroughly dried. • Use Boronate Esters: Boronic acid pinacol esters or MIDA boronates are often more stable towards protodeboronation and can be a good alternative to boronic acids.[5]

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with imidazopyrazine substrates particularly challenging?

A1: The primary challenge arises from the presence of multiple nitrogen atoms in the imidazopyrazine core. These nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing down the catalytic cycle.[1]

Q2: My reaction mixture turns black. Is this a sign of a failed reaction?

A2: The formation of a black precipitate, commonly referred to as "palladium black," is often an indication of catalyst decomposition and can be associated with a failed or low-yielding reaction.[7] This occurs when the Pd(0) catalyst aggregates and precipitates out of solution, rendering it inactive. This can be caused by:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture.

  • High Temperatures: Running the reaction at an excessively high temperature.

  • Ligand Degradation: The phosphine ligand may be degrading, leaving the palladium center unprotected.[8]

Q3: How do I choose the best ligand for my imidazopyrazine cross-coupling reaction?

A3: For electron-deficient and N-heterocyclic substrates like imidazopyrazines, bulky and electron-rich ligands are generally preferred. These ligands help to stabilize the active Pd(0) species, facilitate the oxidative addition step, and sterically hinder the coordination of the imidazopyrazine nitrogens to the palladium center.[2] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are excellent starting points for screening.

Q4: Can I use the same conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of imidazopyrazines?

A4: No, the optimal conditions for each type of cross-coupling reaction are typically different.

  • Suzuki-Miyaura Coupling: Requires a base (e.g., CsF, K₃PO₄, Na₂CO₃) to activate the boronic acid and often a protic co-solvent like water.[3]

  • Buchwald-Hartwig Amination: Typically employs a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) and is run under strictly anhydrous conditions.[9][10]

  • Sonogashira Coupling: Usually requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine, diisopropylethylamine).[11][12]

Q5: Are there any methods to reactivate a deactivated palladium catalyst?

A5: While preventing deactivation is the primary goal, some strategies for reactivation have been explored, though they are not always practical for in-situ application in a specific reaction. These can include washing the catalyst with certain salt solutions or treatment with specific reagents to redisperse the palladium particles.[13] However, for a specific synthetic step, it is generally more effective to optimize the reaction conditions to prevent deactivation in the first place.

Data Presentation

Table 1: Summary of Successful Suzuki Coupling Conditions for 2-Bromo-1H-imidazo[4,5-b]pyrazine[3]
EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1(A-taphos)₂PdCl₂ (2)CsF (3)DME/H₂O (4:1)1000.594
2(A-taphos)₂PdCl₂ (2)K₃PO₄ (3)DME/H₂O (4:1)1000.589
3(A-taphos)₂PdCl₂ (2)K₂CO₃ (3)DME/H₂O (4:1)1000.585

Data extracted from a study on the Suzuki coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with phenylboronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-1H-imidazo[4,5-b]pyrazine[3]

This is a representative protocol and may require optimization for different boronic acids.

Materials:

  • 2-Bromo-1H-imidazo[4,5-b]pyrazine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • (A-taphos)₂PdCl₂ (2 mol%)

  • Cesium Fluoride (CsF) (3.0 equiv.)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 2-bromo-1H-imidazo[4,5-b]pyrazine, the arylboronic acid, (A-taphos)₂PdCl₂, and CsF.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add the degassed DME/H₂O (4:1) solvent mixture via syringe.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C-2 substituted imidazopyrazine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-Imidazopyrazine

This is a generalized procedure based on protocols for other challenging heteroaryl chlorides and may require significant optimization.[9]

Materials:

  • Halo-imidazopyrazine (e.g., 3-chloro-imidazopyrazine) (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the halo-imidazopyrazine and the amine.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry (Substrate, Boronic Acid/Amine, Base) Start->CheckReagents CheckSetup 2. Review Reaction Setup (Inert Atmosphere, Anhydrous/Degassed Solvents) CheckReagents->CheckSetup AnalyzeSideProducts 3. Analyze for Side Products (Dehalogenation, Homocoupling) CheckSetup->AnalyzeSideProducts ScreenCatalyst 4. Screen Catalyst System (Different Pd Source / Ligand) AnalyzeSideProducts->ScreenCatalyst ScreenBaseSolvent 5. Screen Base & Solvent ScreenCatalyst->ScreenBaseSolvent OptimizeTemp 6. Optimize Temperature & Time ScreenBaseSolvent->OptimizeTemp Success Successful Reaction OptimizeTemp->Success

Caption: A logical workflow to diagnose and solve common issues in imidazopyrazine cross-coupling reactions.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (+ Ar-X) Poisoning Inactive [Pd(0)L(ImP)₂] Pd0->Poisoning Catalyst Poisoning (+ Imidazopyrazine) Aggregation Pd Black (Inactive) Pd0->Aggregation Aggregation Transmetal Ar-Pd(II)L₂(R) OxAdd->Transmetal Transmetalation (+ R-M) Transmetal->Pd0 Reductive Elimination (- Ar-R) RedElim Ar-R Transmetal->RedElim

Caption: Catalytic cycle and primary deactivation pathways for palladium-catalyzed cross-coupling of imidazopyrazines (ImP).

G Setup 1. Reaction Setup Reagents Add Imidazopyrazine-X, Boronic Acid, Base, and Catalyst to Vial Setup->Reagents Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction 2. Reaction Solvent->Reaction Heating Heat to Specified Temperature with Stirring (e.g., 100 °C) Reaction->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup 3. Workup & Purification Monitoring->Workup Quench Cool and Quench Reaction Workup->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an imidazopyrazine substrate.

References

Technical Support Center: 3,5-Dibromoimidazo[1,2-a]pyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromoimidazo[1,2-a]pyrazine, particularly in reactions involving strong bases.

Troubleshooting Guide for Side Reactions

Researchers may encounter several side reactions when treating this compound with strong bases. This guide addresses common issues and provides potential solutions.

Issue 1: Formation of a Mixture of Monobromo- and Disubstituted Products

  • Symptom: Complex product mixture observed by NMR or LC-MS, indicating incomplete reaction or multiple substitution patterns.

  • Potential Cause: Insufficient equivalents of strong base or nucleophile, or reaction conditions that do not favor complete conversion.

  • Troubleshooting Steps:

    • Increase Equivalents of Base/Nucleophile: Ensure at least two equivalents of the reagent are used for complete disubstitution.

    • Elevate Reaction Temperature: Gradually increase the temperature to drive the reaction to completion. Monitor for decomposition.

    • Extend Reaction Time: Allow the reaction to stir for a longer period. Monitor progress by TLC or LC-MS.

Issue 2: Unexpected Isomer Formation (Telesubstitution)

  • Symptom: Characterization data (e.g., NOESY NMR) reveals substitution at a position other than C3 or C5, potentially at C8.

  • Potential Cause: A known side reaction for this compound is telesubstitution, where a nucleophile attacks at the C8 position. This is thought to be activated by the electron-withdrawing nature of the nitrogen at position 7.[1]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: This can sometimes favor the kinetically controlled direct substitution over the thermodynamically favored telesubstitution.

    • Choice of Nucleophile: The propensity for telesubstitution can be dependent on the nucleophile used. Consider screening alternative nucleophiles.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of aprotic solvents (e.g., THF, dioxane, toluene).

Issue 3: Low Yield of Desired Product and Recovery of Starting Material

  • Symptom: The reaction does not proceed to completion, with a significant amount of this compound remaining.

  • Potential Cause: The strong base may be acting as a lithiating agent (deprotonation) rather than facilitating a metal-halogen exchange or nucleophilic substitution. The C6 and C8 positions of the imidazo[1,2-a]pyrazine ring can be acidic.

  • Troubleshooting Steps:

    • Use of a Non-nucleophilic Base: If deprotonation is the desired first step, consider using a non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) to avoid competing nucleophilic attack.[1]

    • Temperature Control: Metal-halogen exchange is often favored at very low temperatures (e.g., -78 °C).

Issue 4: Ring-Opening or Decomposition

  • Symptom: A complex mixture of unidentifiable products or a low mass balance is observed.

  • Potential Cause: The imidazo[1,2-a]pyrazine ring system can be unstable under harsh basic conditions, leading to ring-opening or other decomposition pathways.

  • Troubleshooting Steps:

    • Milder Base: If possible, use a milder base to achieve the desired transformation.

    • Shorter Reaction Times and Lower Temperatures: Minimize the exposure of the substrate to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using organolithium reagents with this compound?

A1: The primary competing side reactions are:

  • Metal-Halogen Exchange at the "Wrong" Position: While metal-halogen exchange is often desired, the regioselectivity between the C3 and C5 positions can be an issue, leading to a mixture of products.

  • Deprotonation (Lithiation): Instead of metal-halogen exchange, the organolithium reagent can act as a base and deprotonate one of the ring protons, typically at C6 or C8.[1]

  • Telesubstitution: Nucleophilic attack at C8 can occur, leading to an unexpected substitution pattern.[1]

Q2: How can I favor metal-halogen exchange over deprotonation?

A2: Metal-halogen exchange is generally a very fast process.[2] To favor it over deprotonation:

  • Low Temperatures: Perform the reaction at very low temperatures, typically -78 °C.

  • Choice of Organolithium: n-Butyllithium is commonly used for metal-halogen exchange.

  • Rapid Quenching: After the addition of the organolithium, quench the reaction with the desired electrophile relatively quickly.

Q3: What side reactions should I expect with hindered strong bases like Lithium Diisopropylamide (LDA)?

A3: While specific literature on the reaction of this compound with LDA is scarce, based on general principles, you might expect:

  • Deprotonation: Due to its steric bulk, LDA is more likely to act as a base and deprotonate the most acidic ring proton rather than act as a nucleophile.

  • Elimination Reactions: If there are adjacent protons, elimination to form an aryne intermediate is a possibility, though less common for this heterocyclic system.

Q4: Can I use sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) with this compound?

A4: These strong bases are more likely to participate in nucleophilic aromatic substitution (SNAr) reactions. Potential side reactions include:

  • Mixture of Substitution Products: You may get a mixture of mono- and di-substituted products, as well as substitution at different positions.

  • Telesubstitution: As with other nucleophiles, telesubstitution at the C8 position is a possibility.

  • Decomposition: These bases are very strong and can cause decomposition of the starting material or product if the reaction is not carefully controlled.

Summary of Potential Side Reactions and Influencing Factors

Side ReactionCommon BasesKey Influencing FactorsPotential Mitigation Strategies
Metal-Halogen Exchange (Regioisomers) Organolithiums (e.g., n-BuLi)Temperature, Solvent, Substituents on the RingPrecise temperature control, use of chelating solvents.
Deprotonation (Lithiation) Organolithiums, LDASteric hindrance of the base, temperatureUse of a more nucleophilic base, low temperatures.
Telesubstitution Various Nucleophiles/BasesNucleophile identity, temperature, solventLower reaction temperature, screen different nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) NaNH₂, t-BuOK, AlkoxidesLeaving group ability (Br), temperatureCareful control of stoichiometry and temperature.
Ring Opening/Decomposition Very Strong BasesTemperature, reaction time, base strengthUse of milder bases, shorter reaction times.

Experimental Protocols

Due to the proprietary nature of many drug development processes and the limited availability of detailed public-domain protocols for the side reactions of this specific molecule, generalized experimental procedures are provided as a starting point.

General Procedure for Metal-Halogen Exchange with n-Butyllithium:

  • Dissolve this compound in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 to 2.2 equivalents, depending on the desired outcome) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes).

  • Quench the reaction by adding the desired electrophile.

  • Allow the reaction to slowly warm to room temperature.

  • Work up the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Side_Reactions cluster_start Starting Material cluster_bases Strong Bases cluster_products Potential Side Products This compound This compound Mixture of Regioisomers (Metal-Halogen Exchange) Mixture of Regioisomers (Metal-Halogen Exchange) This compound->Mixture of Regioisomers (Metal-Halogen Exchange) n-BuLi, -78°C Deprotonated Species Deprotonated Species This compound->Deprotonated Species n-BuLi or LDA Telesubstitution Product (e.g., 8-substituted) Telesubstitution Product (e.g., 8-substituted) This compound->Telesubstitution Product (e.g., 8-substituted) Various Nucleophiles SNAr Products SNAr Products This compound->SNAr Products NaNH2 / t-BuOK Decomposition Decomposition This compound->Decomposition Harsh Conditions n-BuLi n-BuLi LDA LDA NaNH2 / t-BuOK NaNH2 / t-BuOK

Caption: Overview of potential side reaction pathways for this compound with strong bases.

Troubleshooting_Flowchart start Experiment with this compound and a Strong Base issue Unsatisfactory Outcome? start->issue complex_mixture Complex Product Mixture? issue->complex_mixture Yes end Successful Reaction issue->end No unexpected_isomer Unexpected Isomer? complex_mixture->unexpected_isomer No solution1 Adjust Stoichiometry Increase Temperature/Time complex_mixture->solution1 Yes low_yield Low Yield? unexpected_isomer->low_yield No solution2 Consider Telesubstitution Lower Temperature Screen Solvents/Nucleophiles unexpected_isomer->solution2 Yes solution3 Possible Deprotonation Use Non-nucleophilic Base Control Temperature (-78°C) low_yield->solution3 Yes low_yield->end No solution1->start solution2->start solution3->start

Caption: A troubleshooting flowchart for common issues in reactions of this compound.

References

Optimizing reaction time and temperature for imidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing reaction time and temperature for the successful synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in imidazo[1,2-a]pyrazine synthesis can arise from several factors. Here are common culprits and potential solutions:

  • Incomplete Reaction: The condensation or cyclization may not have proceeded to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient stirring to improve reaction kinetics.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and base is critical and can significantly impact the yield.

    • Solution: Screen different catalysts and solvents. For instance, in a three-component synthesis, iodine in ethanol at room temperature has been shown to provide excellent yields.[2] In other systems, a switch in solvent can dramatically alter the outcome.

  • Purity of Starting Materials: Impurities in your starting materials, such as the aminopyrazine or the carbonyl compound, can lead to unwanted side reactions and the formation of byproducts, consuming your reactants and lowering the yield of the desired product.[3]

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of commercial reagents may be necessary.

  • Product Degradation: Imidazo[1,2-a]pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. If your product is sensitive to acidic or basic conditions, ensure the pH is controlled during workup and purification.[1]

Q2: I am observing the formation of unexpected byproducts in my reaction. What are they and how can I minimize them?

A2: The formation of byproducts is a common challenge. Here are some possibilities and strategies to mitigate them:

  • Regioisomers: In cases where the aminopyrazine is asymmetrically substituted, the formation of regioisomers is possible.

    • Solution: The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. Careful analysis of the product mixture using techniques like 2D NMR is crucial to identify the isomers.[4]

  • Side Products from Unwanted Reactivity: Depending on the substrates and reagents used, various side reactions can occur.

    • Solution: A systematic optimization of reaction parameters such as temperature, reaction time, and catalyst loading can help to improve the selectivity towards the desired imidazo[1,2-a]pyrazine.[1]

  • Products from Halogen Scrambling: In syntheses involving halo-aminopyrazines and halo-ketones, halogen scrambling can lead to a mixture of products.

    • Solution: The choice of solvent and reaction temperature can influence the extent of halogen scrambling. It may be necessary to explore alternative synthetic routes that do not involve these specific starting materials if this becomes a persistent issue.

Q3: What are the most effective methods for purifying imidazo[1,2-a]pyrazines?

A3: The purification strategy will depend on the physical properties of your target compound and the nature of the impurities. Common techniques include:

  • Column Chromatography: This is a widely used and effective method for purifying imidazo[1,2-a]pyrazines.

    • Eluent Systems: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The polarity of the eluent can be adjusted to achieve optimal separation.[1] Silica gel is a common stationary phase.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3]

  • Liquid-Liquid Extraction: This can be a useful first step in the workup process to remove certain impurities.

    • Solvent Choice: The choice of organic solvent can selectively extract the desired pyrazine, leaving more polar byproducts in the aqueous phase.[5]

  • Filtration: In some cases, the product may precipitate out of the reaction mixture upon cooling, allowing for simple filtration to isolate the crude product.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or try a different catalyst.
Low reaction temperatureGradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Steric hindrance in starting materialsConsider using less bulky starting materials if possible, or explore reaction conditions that can overcome steric effects.[6]
Formation of Multiple Spots on TLC Presence of starting materialsIncrease reaction time or temperature.
Formation of side productsOptimize reaction conditions (catalyst, solvent, temperature) to favor the desired product.[1]
Product degradationUse milder reaction or workup conditions.[1]
Difficulty in Product Isolation/Purification Product is an oilUse column chromatography for purification.
Product is highly soluble in the workup solventUse a different extraction solvent or perform multiple extractions.
Co-elution of impurities during chromatographyTry a different eluent system with a different polarity or use a different stationary phase.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes reaction conditions for various methods used to synthesize imidazo[1,2-a]pyrazine and its analogues. This data can help in selecting a suitable method based on available resources and desired outcomes.

Method Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Notes
Iodine-Catalyzed Three-Component Reaction I₂ (5 mol%)EthanolRoom Temperature1 hourup to 98%Simple, efficient, and environmentally friendly. Product may precipitate from the reaction mixture.[2]
Microwave-Assisted Synthesis NoneWater/Isopropanol1005 minutesup to 95%Rapid synthesis with high yields. Utilizes green solvents.
Groebke-Blackburn-Bienaymé (GBB) Reaction Sc(OTf)₃ (catalytic)Acetonitrile40-Acceptable yieldsA multicomponent reaction that allows for high diversity in the final products.[7]
Copper-Catalyzed Synthesis (analogy to pyridines) CuBrDMF80-up to 90%Effective for a range of substrates. Electron-rich substrates tend to give better yields.[6]
Palladium-Catalyzed C-H Functionalization Pd(OAc)₂----Allows for the direct functionalization of the imidazo[1,2-a]pyrazine core.[8]

Experimental Protocols

Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines

This protocol is based on the work of Krishnamoorthy et al. (2023).[2][9][10][11]

Materials:

  • 2-Aminopyrazine

  • Substituted aldehyde

  • tert-Butyl isocyanide

  • Iodine (I₂)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the substituted aldehyde (1.0 mmol) in ethanol.

  • Add tert-butyl isocyanide (1.0 mmol) to the mixture.

  • Add iodine (5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product has precipitated, collect it by filtration.

  • If the product has not precipitated, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Microwave-Assisted Catalyst-Free Synthesis of Imidazo[1,2-a]pyrazines

Materials:

  • 2-Aminopyrazine

  • α-Bromoketone

  • Water

  • Isopropanol (IPA)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminopyrazine (1.0 mmol) and the α-bromoketone (1.0 mmol).

  • Add a mixture of water and isopropanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 5 minutes.

  • After cooling, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Experimental Workflow for Imidazo[1,2-a]pyrazine Synthesis

experimental_workflow reagents Starting Materials: - 2-Aminopyrazine - Carbonyl Compound - Isocyanide (optional) reaction Reaction Setup: - Solvent Addition - Catalyst Addition - Stirring at Defined  Temperature reagents->reaction monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring workup Workup: - Quenching - Extraction - Drying monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Product Analysis: - NMR - MS - HRMS purification->analysis reaction_mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product A 2-Aminopyrazine D Schiff Base Intermediate A->D + Aldehyde B Aldehyde B->D C Isocyanide E Iminium Ion C->E + Isocyanide D->E + I₂ (catalyst) F Cyclized Intermediate E->F Intramolecular Cyclization G Imidazo[1,2-a]pyrazine F->G Aromatization

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dibromoimidazo[1,2-a]pyrazine and 3,5-Dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3,5-dibromoimidazo[1,2-a]pyrazine and 3,5-dichloroimidazo[1,2-a]pyrazine, two key heterocyclic scaffolds in medicinal chemistry and materials science. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel functionalized molecules. This document summarizes their performance in common cross-coupling reactions, supported by representative experimental data and detailed protocols.

Introduction to Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that are widely recognized for their versatile applications in drug discovery and development.[1][2][3][4][5] Their rigid, planar structure and the presence of multiple nitrogen atoms make them attractive pharmacophores capable of engaging in various biological interactions. Consequently, the development of efficient methods for their synthesis and functionalization is of significant interest.[2][3] Halogenated imidazo[1,2-a]pyrazines, in particular, serve as versatile building blocks for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary difference in reactivity between this compound and 3,5-dichloroimidazo[1,2-a]pyrazine lies in the inherent bond strength of the carbon-halogen bonds (C-Br vs. C-Cl). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step. The C-Br bond is weaker than the C-Cl bond, making the bromo-substituted compound generally more reactive. This difference influences the choice of reaction conditions, including catalyst, ligand, base, and temperature.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-Br bond in this compound allows for coupling under milder conditions compared to its dichloro counterpart.

Suzuki_Miyaura_Catalytic_Cycle

Table 1: Comparison of Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterThis compound3,5-Dichloroimidazo[1,2-a]pyrazine
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃
Ligand SPhos, XPhos, P(t-Bu)₃Buchwald ligands (e.g., XPhos, RuPhos), JohnPhos
Base Na₂CO₃, K₂CO₃, Cs₂CO₃K₃PO₄, CsF, KOt-Bu
Solvent Dioxane, Toluene, DMEToluene, Dioxane, THF
Temperature 80-110 °C100-140 °C
Typical Yields Good to Excellent (70-95%)Moderate to Good (50-85%)

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the C-Br bonds of this compound react more readily than the C-Cl bonds of the dichloro analogue. This often translates to higher yields and the ability to use a broader range of amine coupling partners under less stringent conditions.

Buchwald_Hartwig_Catalytic_Cycle

Table 2: Comparison of Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterThis compound3,5-Dichloroimidazo[1,2-a]pyrazine
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, DavePhosBrettPhos, RuPhos, Xantphos
Base NaOt-Bu, K₂CO₃, Cs₂CO₃LHMDS, K₃PO₄, NaOt-Bu
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 90-120 °C110-150 °C
Typical Yields Good to Excellent (65-90%)Moderate to Good (45-80%)

Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Dichloroimidazo[1,2-a]pyrazine

This protocol provides a representative example for the Buchwald-Hartwig amination of 3,5-dichloroimidazo[1,2-a]pyrazine with a primary amine.

Materials:

  • 3,5-Dichloroimidazo[1,2-a]pyrazine

  • Primary amine (1.1 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOt-Bu (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a vial.

  • Add toluene (2 mL) and stir for 10 minutes.

  • In a separate vial, add 3,5-dichloroimidazo[1,2-a]pyrazine (1.0 mmol), the primary amine (1.1 mmol), and NaOt-Bu (1.4 mmol).

  • Add the pre-mixed catalyst solution to the vial containing the reagents.

  • Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

References

A Comparative Analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of two privileged heterocyclic scaffolds.

The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine ring systems are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. Their rigid, planar structures and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with various biological targets. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.

Physicochemical Properties: A Tale of Two Cores

PropertyImidazo[1,2-a]pyridineImidazo[1,2-a]pyrazineComparison and Implications
Molecular Weight Lower (for the parent scaffold)Higher (for the parent scaffold)The additional nitrogen atom in the pyrazine ring increases the molecular weight, a factor to consider in lead optimization.
pKa (basic) ~6.6 (predicted for parent)~4.3 (predicted for parent)Imidazo[1,2-a]pyridines are generally more basic due to the pyridine nitrogen. This can influence salt formation, solubility, and off-target interactions.
logP (lipophilicity) ~1.24 (predicted for parent)~0.7 (predicted for parent)The added nitrogen in the pyrazine ring typically increases polarity and reduces lipophilicity, which can impact cell permeability and metabolic stability.
Solubility Generally moderatePotentially higher aqueous solubilityThe increased polarity of the imidazo[1,2-a]pyrazine scaffold may lead to improved aqueous solubility, a desirable property for drug candidates.
Melting Point Variable, dependent on substitution90-94 °C (for the parent scaffold)[1]Melting points are highly dependent on the nature and position of substituents.
Fluorescence Many derivatives are fluorescent[2]Some derivatives exhibit fluorescenceBoth scaffolds have been explored for applications in bioimaging due to their fluorescent properties.

Synthetic Strategies: Building the Core Scaffolds

A variety of synthetic routes have been developed for both scaffolds. A particularly efficient and versatile method is the one-pot, three-component reaction, which allows for the rapid generation of diverse derivatives.

General Synthetic Workflow

The following diagram illustrates a common three-component reaction for the synthesis of both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Aminoazine (Pyridine or Pyrazine) D Catalyst (e.g., I2) Solvent (e.g., Acetonitrile) Room Temperature A->D B Aldehyde B->D C Isocyanide C->D E Imidazo[1,2-a]pyridine or Imidazo[1,2-a]pyrazine D->E G cluster_pathway Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E mTOR D->E F Cell Proliferation, Survival, Angiogenesis E->F G Imidazo[1,2-a]pyridine/ Imidazo[1,2-a]pyrazine Inhibitor G->C Inhibition

References

Biological activity comparison of brominated vs. non-brominated imidazopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of brominated versus non-brominated imidazopyrazine derivatives reveals that the addition of bromine can have a divergent impact on their therapeutic potential, enhancing activity in some contexts while diminishing it in others. This guide provides an objective comparison of their biological performance, supported by experimental data, to aid researchers in drug development.

The imidazopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer and antimalarial properties. A common strategy to modulate the potency of such compounds is halogenation, with bromination being a frequent choice. However, the influence of bromine substitution on the biological activity of imidazopyrazines is not straightforward and appears to be highly dependent on the specific molecular context and the therapeutic target.

Antiproliferative Activity: A Case of Diminished Returns

In the context of anticancer research, evidence suggests that bromination of the imidazopyrazine scaffold may be detrimental to its antiproliferative effects. A study on fused imidazopyrazine-based tubulin polymerization inhibitors provides a direct comparison between a dibromomethoxyphenyl-substituted analog and other derivatives. The results indicate that the presence of the dibromo-substituent leads to a significant loss of activity against neuroblastoma cell lines.

Table 1: Comparative Antiproliferative Activity of Substituted Imidazopyrazines
Compound IDSubstitution on Phenyl RingTarget Cell LineGI50 (µM)
4h 3,4,5-trimethoxyKelly~0.01
4k 3,5-dichloro-4-methoxyKelly>2.5
4l 3,5-dibromo-4-methoxy Kelly >5.0
4h 3,4,5-trimethoxyCHP-134~0.01
4k 3,5-dichloro-4-methoxyCHP-134~0.1
4l 3,5-dibromo-4-methoxy CHP-134 >2.5

Data extracted from Mathew et al., 2022.

The data clearly demonstrates that while the trimethoxy-substituted compound (4h) exhibits potent antiproliferative activity with a GI50 in the nanomolar range, the dibromo-substituted analog (4l) is significantly less active, with GI50 values exceeding the highest tested concentrations. This suggests that the steric bulk and electronic properties of the dibromo-substituents may hinder the compound's ability to effectively bind to its target, tubulin.

Antimalarial Activity: A Key Intermediate in Potent Inhibitors

The brominated intermediate serves as a versatile scaffold for further chemical modifications, leading to the development of compounds with potent, broad-spectrum antimalarial activity. This indicates that while the brominated core itself may not be the final active compound, its presence is instrumental in achieving the desired therapeutic profile.

Experimental Protocols

Antiproliferative Activity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Neuroblastoma cell lines (e.g., Kelly, CHP-134)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well opaque-walled plates

  • Test compounds (brominated and non-brominated imidazopyrazines)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed neuroblastoma cells into 96-well opaque-walled plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 to 10 µM) or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well black plates

  • Test compounds

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare a synchronized culture of P. falciparum at the ring stage.

  • Add serial dilutions of the test compounds to the wells of a 96-well plate.

  • Add the parasite culture (2% hematocrit, 1% parasitemia) to each well.

  • Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • After incubation, freeze the plates at -80°C to lyse the RBCs.

  • Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:10,000) to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence with a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Determine the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

PI4K Signaling Pathway in Plasmodium falciparum

Imidazopyrazines exert their antimalarial effect by inhibiting the parasite's PI4K. This kinase is crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a lipid messenger involved in vesicular trafficking. Inhibition of PI4K disrupts the localization and function of other essential proteins, such as Rab11A, leading to defects in the formation of new merozoites within the infected red blood cell and ultimately blocking parasite proliferation.

PI4K_Pathway cluster_parasite Plasmodium falciparum PI Phosphatidylinositol PI4K PI4K PI->PI4K Substrate PI4P PI4P PI4K->PI4P Catalyzes Imidazopyrazine Imidazopyrazine Imidazopyrazine->PI4K Inhibits Rab11A Rab11A Effector Complex PI4P->Rab11A Recruits Vesicle Vesicle Trafficking Rab11A->Vesicle Regulates Merozoite Merozoite Formation Vesicle->Merozoite Essential for Proliferation Parasite Proliferation Merozoite->Proliferation Antiproliferative_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Imidazopyrazine (Brominated vs. Non-brominated) seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->assay read Measure Luminescence assay->read analyze Data Analysis: Calculate GI50 read->analyze end End: Compare Activities analyze->end

Validating the Mechanism of Action of 3,5-Dibromoimidazo[1,2-a]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of various protein kinases implicated in cancer and other diseases. This guide focuses on the prospective mechanism of action of 3,5-Dibromoimidazo[1,2-a]pyrazine derivatives. Due to a lack of direct experimental data on this specific substitution pattern, this document provides a comparative analysis based on the well-documented activities of structurally related halogenated imidazo[1,2-a]pyrazines. The provided experimental protocols and data for analogous compounds will serve as a valuable resource for validating the therapeutic potential of novel 3,5-dibromo derivatives.

Postulated Mechanism of Action: Kinase Inhibition

Based on extensive research into the imidazo[1,2-a]pyrazine core, it is highly probable that this compound derivatives function as ATP-competitive kinase inhibitors. The nitrogen-rich heterocyclic system is known to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. The bromine atoms at the 3 and 5 positions are expected to modulate the compound's electronic properties and steric profile, potentially enhancing binding affinity and selectivity for specific kinases. Key kinase families that are likely targets include, but are not limited to, Aurora kinases and Phosphoinositide 3-kinases (PI3K).

Comparative Analysis of Halogenated Imidazo[1,2-a]pyrazine Derivatives

To provide a framework for evaluating this compound derivatives, the following tables summarize the reported activities of analogous compounds where halogen substitutions play a key role in their inhibitory potential.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Analogs
Compound IDTarget KinaseR1R2R3IC50 (nM)Reference
1 Aurora AHClN-(4-morpholinophenyl)amino250[1][2]
2 Aurora AHH3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)160 (p-T288 IC50)[3]
3 Aurora BHH3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)>10000 (p-HH3 IC50)[3]
4 PI3Kαmorpholinyl amideHVaries150[4]
5 PI3Kδ8-morpholinylHVaries2.8[5]
6 PI3Kα8-morpholinylHVaries60[5]

Note: This table presents a selection of data from the literature to illustrate the potency of halogenated imidazo[1,2-a]pyrazine derivatives. The specific substitutions at R1, R2, and R3 significantly influence activity.

Table 2: Cellular Activity of Imidazo[1,2-a]pyrazine Analogs
Compound IDCell LineAssay TypeIC50 (µM)Reference
7 HCT116Cell Proliferation0.006[1]
8 HeLaCell Proliferation2.30[6]
9 T47DCell ProliferationNot specified, potent[4]
10 Hep-2Cytotoxicity (MTT)20[7][8]
11 HepG2Cytotoxicity (MTT)18[7][8]
12 MCF-7Cytotoxicity (MTT)21[7][8]
13 A375Cytotoxicity (MTT)16[7][8]

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action of this compound derivatives, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, PI3Kα)

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other separation matrix (for radioactive assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, its substrate, and the test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or a strong acid).

  • Separate the phosphorylated substrate from the unreacted ATP. For radioactive assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

  • Quantify the amount of phosphorylated substrate. For radioactive assays, use a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), measure the luminescence signal which correlates with the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the inhibition of a specific signaling pathway within cells by measuring the phosphorylation state of downstream target proteins.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa, T47D)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein, e.g., phospho-Aurora A (Thr288), total Aurora A, phospho-Akt (Ser473), total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the relative level of protein phosphorylation.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a range of concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams are provided.

G Hypothesized Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Aurora_A Aurora A Mitosis Mitosis Aurora_A->Mitosis Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Dibromo_Derivative 3,5-Dibromoimidazo [1,2-a]pyrazine Dibromo_Derivative->PI3K Dibromo_Derivative->Aurora_A G Experimental Workflow for Validation Start Start: Synthesize Derivatives In_Vitro_Assay In Vitro Kinase Assay (e.g., Aurora A, PI3Kα) Start->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (Cancer Cell Lines) Determine_IC50->Cell_Based_Assay Western_Blot Western Blot for Phosphoprotein Levels Cell_Based_Assay->Western_Blot MTT_Assay MTT Assay for Cell Viability Cell_Based_Assay->MTT_Assay Analyze_Results Analyze Phosphorylation & Cytotoxicity Western_Blot->Analyze_Results MTT_Assay->Analyze_Results SAR_Analysis Structure-Activity Relationship Analysis Analyze_Results->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Cross-reactivity profiling of kinase inhibitors derived from 3,5-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from Imidazo[1,2-a]pyrazine

This guide provides a detailed comparison of the cross-reactivity profiles of kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold against other classes of kinase inhibitors. Understanding the selectivity of these compounds is crucial for researchers, scientists, and drug development professionals in predicting their therapeutic efficacy and potential off-target effects. This document summarizes quantitative binding data, details the experimental methodologies for profiling, and visualizes key signaling pathways and experimental workflows.

Cross-Reactivity Profiling Data

The following tables present cross-reactivity data for representative kinase inhibitors. The data is primarily sourced from large-scale kinase screening assays and the peer-reviewed literature. The selectivity of imidazo[1,2-a]pyrazine derivatives is compared with that of other well-established kinase inhibitors.

Table 1: Kinome Selectivity of an Imidazo[1,2-a]pyrazine-based Aurora A Kinase Inhibitor

A derivative of imidazo[1,2-a]pyrazine, compound 15 (3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine), has been identified as a potent Aurora A kinase inhibitor.[1] While extensive kinome-wide data is not publicly available for this specific compound, its high selectivity in cell-based assays suggests a focused inhibitory profile.[1] For comparison, the profile of a well-known multi-targeted inhibitor, Dasatinib, is provided.

Kinase InhibitorPrimary Target(s)Off-Target Kinases with Significant Inhibition (% of Control @ 1 µM)Selectivity Score (S-Score)
Imidazo[1,2-a]pyrazine Derivative (Compound 15) Aurora AData not available in kinome-wide screen format. Reported to have up to 70-fold selectivity for Aurora A over Aurora B in cell-based assays.[1]Not Applicable
Dasatinib BCR-ABL, SRC familyABL1, ABL2, DDR1, LCK, SRC, YES1, and many others (<10% of control)Low (Multi-targeted)
Table 2: Comparative Cross-Reactivity of Pyrazine-Based and Other Kinase Inhibitors

This table compares the selectivity of Acalabrutinib, an FDA-approved Bruton's tyrosine kinase (BTK) inhibitor containing an imidazo[1,5-a]pyrazine core, with other kinase inhibitors against a panel of selected kinases.[2] Data is presented as the dissociation constant (Kd) in nM, where a lower value indicates higher binding affinity.

Kinase TargetAcalabrutinib (Imidazo[1,5-a]pyrazine derivative) (Kd, nM)Linsitinib (Imidazo[1,5-a]pyrazine derivative) (Kd, nM)Dasatinib (Kd, nM)
BTK < 1 > 10,0000.6
ITK 1.9> 10,0001.1
TEC 4.7> 10,0001.1
IGF-1R > 10,00016 1,200
INSR > 10,00016 2,000
SRC > 1,000> 10,0000.5
ABL1 > 10,000> 10,0000.3

Data is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments in kinase inhibitor profiling are provided below.

KINOMEscan® Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases.

  • Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[3]

  • Materials :

    • DNA-tagged recombinant kinases (e.g., from a panel of over 450 kinases).[3]

    • Immobilized ligand on a solid support (e.g., sepharose beads).

    • Test compound (e.g., 3,5-Dibromoimidazo[1,2-a]pyrazine derivative).

    • Assay buffer.

    • Quantitative PCR (qPCR) reagents.

  • Procedure :

    • Kinases are expressed as fusions with a unique DNA tag.

    • The DNA-tagged kinase, immobilized ligand, and the test compound are incubated together to allow binding to reach equilibrium.

    • The mixture is passed through a filter to capture the solid support with the bound kinase.

    • Unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using qPCR.[3]

    • The results are typically reported as a percentage of the DMSO control (% Control), where a lower value indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.[3]

KiNativ™ Activity-Based Protein Profiling

This chemical proteomics approach profiles kinase inhibitors against native kinases in a cellular lysate.

  • Principle : A biotinylated, irreversible ATP/ADP probe is used to covalently label the conserved lysine in the ATP-binding site of active kinases. The binding of an inhibitor to the active site prevents this labeling. The extent of labeling is quantified by mass spectrometry.[4][5]

  • Materials :

    • Cell or tissue lysate.

    • Test compound.

    • Biotinylated acyl-phosphate ATP/ADP probe (e.g., desthiobiotin-ATP).[6]

    • Streptavidin-coated beads.

    • Trypsin.

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment.

  • Procedure :

    • Cell lysates are prepared to maintain native kinase structure and activity.

    • The lysate is incubated with the test inhibitor at various concentrations.

    • The biotinylated ATP/ADP probe is added, which covalently labels the active site lysine of kinases not blocked by the inhibitor.[5]

    • The proteins are digested into peptides using trypsin.

    • The biotin-labeled peptides are enriched using streptavidin affinity chromatography.[7]

    • The enriched peptides are identified and quantified by LC-MS/MS.

    • The IC50 value for each kinase is determined by measuring the reduction in probe-labeled peptides as a function of inhibitor concentration.[5]

Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

  • Principle : The activity of a specific kinase is determined by measuring the phosphorylation status of its downstream substrate. Inhibition of the kinase leads to a decrease in substrate phosphorylation.[8][9]

  • Materials :

    • Cultured cells expressing the target kinase and substrate.

    • Test compound.

    • Cell lysis buffer.

    • Phospho-specific and total protein antibodies for the substrate.

    • Detection system (e.g., ELISA, Western Blot, or Meso Scale Discovery).[10]

  • Procedure :

    • Cells are treated with the kinase inhibitor at various concentrations.

    • If necessary, the signaling pathway is stimulated to activate the target kinase.

    • The cells are lysed to release the proteins.

    • The level of phosphorylation of the target substrate is measured using a specific immunoassay format (e.g., a sandwich ELISA using a capture antibody for the total substrate and a detection antibody for the phosphorylated form).[8]

    • The results are normalized to the total amount of the substrate protein.

    • The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.[8]

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P-Thr308 Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P-Ser473 Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Inhibitors Imidazo_Pyrazine->PI3K

Caption: PI3K/AKT signaling pathway, a common target for imidazo[1,2-a]pyrazine kinase inhibitors.

Experimental Workflow Diagram

KinomeScan_Workflow start Start step1 Incubate DNA-tagged Kinase, Immobilized Ligand & Test Compound start->step1 step2 Competitive Binding Equilibrium step1->step2 step3 Capture on Solid Support & Wash step2->step3 step4 Quantify Bound Kinase via qPCR of DNA Tag step3->step4 step5 Data Analysis: % of Control or Kd step4->step5 end End step5->end

Caption: Workflow for the KINOMEscan® competition binding assay.

Logical Relationship Diagram

Inhibitor_Selectivity_Logic Inhibitor Kinase Inhibitor (Imidazo[1,2-a]pyrazine Core) OnTarget On-Target Kinase(s) - Therapeutic Effect - Pathway Inhibition Inhibitor->OnTarget Binds OffTarget Off-Target Kinase(s) - Adverse Effects - Unexpected Efficacy Inhibitor->OffTarget Binds Selectivity {Selectivity Profile} OnTarget->Selectivity OffTarget->Selectivity Profiling Cross-Reactivity Profiling - KINOMEscan - KiNativ - Cell-based Assays Profiling->Inhibitor Analyzes Profiling->Selectivity Determines

Caption: Relationship between kinase inhibitor, profiling methods, and selectivity determination.

References

Head-to-head comparison of different palladium catalysts for imidazopyrazine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its synthesis and functionalization often rely on palladium-catalyzed cross-coupling reactions, which enable the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical to the success of these transformations, directly impacting reaction yields, substrate scope, and reaction conditions. This guide provides a head-to-head comparison of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving imidazopyrazine and its derivatives, supported by experimental data from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide. For the arylation of halo-imidazopyrazines, the selection of the palladium catalyst and ligand is crucial for achieving high efficiency.

Catalyst Performance in Suzuki-Miyaura Coupling of Halo-imidazopyrazines
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄-K₂CO₃DME/H₂O80-952-chloro-6,8-dimethyl- imidazo[1,2-a]pyrazine
Pd(dppf)Cl₂-K₂CO₃DME/H₂O80-852-chloro-6,8-dimethyl- imidazo[1,2-a]pyrazine
PdCl₂(CH₃CN)₂-K₂CO₃DME/H₂O80-552-chloro-6,8-dimethyl- imidazo[1,2-a]pyrazine
Pd₂(dba)₃-K₂CO₃DME/H₂O80-452-chloro-6,8-dimethyl- imidazo[1,2-a]pyrazine
XPhos Pd G3-K₃PO₄Dioxane/H₂O10018927-chloro-6-azaindole

Note: Data is compiled from various sources and may involve different substituted imidazopyrazines or related N-heterocycles. Direct comparison should be made with caution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-arylated imidazopyrazines. The choice of a suitable palladium precursor and a bulky, electron-rich phosphine ligand is critical for high yields and broad substrate scope.

Catalyst Performance in Buchwald-Hartwig Amination of Halo-imidazopyrazines
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd₂(dba)₃XPhosNaOtBuToluene90289Brominated Heterocycle
Pd(OAc)₂(R)-BINAPNaOtBuToluene100-HighAryl bromide
XPhos Pd G3-LiHMDSDioxane10024855-bromo-imidazo[2,1-b][1][2][3]thiadiazole
RuPhos Pd G3-Cs₂CO₃Toluene10024785-bromo-imidazo[2,1-b][1][2][3]thiadiazole

Note: Data is compiled from various sources and may involve different substituted imidazopyrazines or related N-heterocycles. Direct comparison should be made with caution.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl moieties to the imidazopyrazine core. Both traditional copper-co-catalyzed and copper-free conditions have been successfully employed.

Catalyst Performance in Sonogashira Coupling of Halo-imidazopyrazines
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6953-iodo-1H-indazole
PdCl₂(PPh₃)₂ / CuIEt₃N / DMFDMF1008-10856-bromo tacrine
Pd(PPh₃)₄ / CuIEt₃NTHFRT-High3-iodoindazoles
PdCl₂(PPh₃)₂ (Copper-free)TBAF- (neat)800.594Aryl Iodide

Note: Data is compiled from various sources and may involve different substituted imidazopyrazines or related N-heterocycles. Direct comparison should be made with caution.

Experimental Workflows and Signaling Pathways

To visualize the general procedures for these crucial coupling reactions, the following diagrams illustrate the typical experimental workflows.

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Halo-imidazopyrazine, Boronic Acid/Ester, and Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4) C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Cool to Room Temperature E->F G Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Chromatography I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow General Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Halo-imidazopyrazine, Amine, and Base (e.g., NaOtBu) B Add Anhydrous Solvent (e.g., Toluene) A->B C Add Palladium Precursor (e.g., Pd2(dba)3) and Ligand (e.g., XPhos) B->C D Heat Reaction Mixture (e.g., 90-110 °C) C->D E Cool to Room Temperature D->E F Filter through Celite E->F G Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Chromatography I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira_Workflow General Workflow for Sonogashira Coupling cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Halo-imidazopyrazine, Terminal Alkyne, and Base (e.g., Et3N) B Add Anhydrous Solvent (e.g., THF or DMF) A->B C Add Palladium Catalyst (e.g., Pd(PPh3)2Cl2) and CuI (optional) B->C D Stir at Room Temp. or Heat C->D E Quench Reaction D->E F Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry, Filter, and Concentrate G->H I Purify by Chromatography H->I J J I->J

References

The Evolving Landscape of Imidazo[1,2-a]pyrazine-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the in vitro and in vivo efficacy of 3,5-Dibromoimidazo[1,2-a]pyrazine-based compounds remains to be published, the broader family of imidazo[1,2-a]pyrazine derivatives has emerged as a promising scaffold in drug discovery. This guide provides a comparative overview of the reported efficacy of various substituted imidazo[1,2-a]pyrazine analogues, offering insights into their therapeutic potential across different disease models. The data presented herein pertains to substituted imidazo[1,2-a]pyrazines other than the 3,5-dibromo variant and is intended to serve as a valuable resource for researchers and drug development professionals.

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure that has been extensively explored for its diverse pharmacological activities.[1] Researchers have successfully synthesized and evaluated a multitude of derivatives, demonstrating their potential as inhibitors of key biological targets such as kinases, which are often implicated in cancer and inflammatory diseases.[2][3]

In Vitro Efficacy: Targeting Key Cellular Processes

The in vitro activity of imidazo[1,2-a]pyrazine-based compounds has been predominantly evaluated through their inhibitory effects on specific enzymes and cancer cell lines. A notable area of investigation has been their role as kinase inhibitors. For instance, certain derivatives have shown potent inhibition of Aurora kinases, which are crucial for cell cycle regulation.[3][4] Others have been identified as inhibitors of PI3K, a key enzyme in cell signaling pathways that is often dysregulated in cancer.[2][5]

The anticancer potential of these compounds has been further demonstrated through cytotoxicity assays against various cancer cell lines. Studies have reported IC50 values in the micromolar to nanomolar range, highlighting their ability to inhibit cancer cell proliferation.[5][6]

Summary of In Vitro Efficacy Data for Selected Imidazo[1,2-a]pyrazine Derivatives
Compound ClassTargetAssayKey Findings (IC50)Reference
Imidazo[1,2-a]pyrazine DerivativesAurora Kinase ABiochemical AssayPotent inhibition[4]
8-Morpholinoimidazo[1,2-a]pyrazine DerivativesPI3KαKinase Assay1.25 µM (for compound 14c)[5]
Imidazo[1,2-a]pyrazine DerivativesVarious Cancer Cell Lines (A549, PC-3, MCF-7)Cytotoxicity AssayModerate cytotoxicity[5]
Imidazo[1,2-a]pyrazine DerivativesVarious Cancer Cell Lines (Hep-2, HepG2, MCF-7, A375)MTT AssaySignificant anti-cancer activities[6]
Imidazo[1,2-a]pyrazine DerivativesPI3KBiochemical AssayNovel inhibitors identified[2]

In Vivo Efficacy: Translating In Vitro Promise to Animal Models

The therapeutic potential of imidazo[1,2-a]pyrazine-based compounds has been further investigated in preclinical animal models. While specific in vivo data for a broad range of these compounds is not as extensively documented as in vitro studies, some derivatives have shown promising results. For example, an imidazo[1,2-a]pyridine derivative, a closely related scaffold, demonstrated tumor growth suppression in a mouse xenograft model.[7]

It is important to note that a separate study on imidazo[1,2-a]pyridine derivatives, which share a similar core structure, has shown in vivo efficacy in a Wnt-reporter zebrafish model, suggesting potential for in vivo activity of the broader class of related heterocyclic compounds.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to assess the in vitro efficacy of these compounds against specific kinases involves a biochemical assay. The general steps are as follows:

  • Reagents and Materials : Recombinant kinase, substrate peptide, ATP, and the test compound.

  • Assay Procedure : The kinase, substrate, and test compound are incubated together in an appropriate buffer. The reaction is initiated by the addition of ATP.

  • Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., using ³²P-ATP) or fluorescence-based assays.

  • Data Analysis : The percentage of kinase inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined by plotting the inhibition percentage against the compound concentration.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization : The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[6]

Signaling Pathways and Experimental Workflows

The development and evaluation of imidazo[1,2-a]pyrazine-based compounds typically follow a structured workflow, from initial synthesis to preclinical evaluation.

G General Drug Discovery Workflow for Imidazo[1,2-a]pyrazine Derivatives cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Chemical Synthesis of Imidazo[1,2-a]pyrazine Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Biochemical Assays (e.g., Kinase Inhibition) B->C D Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->D E Animal Model Studies (e.g., Xenograft Models) D->E F Pharmacokinetic & Toxicological Studies E->F G Simplified PI3K/Akt Signaling Pathway cluster_0 Imidazo[1,2-a]pyrazine Inhibitor RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation Akt->Proliferation Growth Growth Akt->Growth Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K inhibits

References

A Comparative Guide to the Synthetic Efficiency of Routes to Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold is a privileged structure due to its prevalence in biologically active compounds. The efficient synthesis of this heterocyclic system is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to imidazo[1,2-a]pyrazines, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable method.

The primary synthetic strategies for the construction of the imidazo[1,2-a]pyrazine core can be broadly categorized into three main approaches: the classical Tschitschibabin reaction and its modern variations, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, and other multicomponent reactions (MCRs) such as the Ugi reaction. The choice of route often depends on the desired substitution pattern, scalability, and considerations for green chemistry.

Comparison of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic routes to imidazo[1,2-a]pyrazines, highlighting key parameters such as reaction time, temperature, and yield.

Route Substrates Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages
Tschitschibabin Reaction (Conventional Heating) 2-Aminopyrazine, α-HaloketoneEtOH, reflux2 h80Readily available starting materials.High temperatures, moderate yields.
Tschitschibabin Reaction (Microwave-Assisted) 2-Aminopyrazine, α-HaloketoneH₂O-IPA, 100 °C, Microwave5 min95[1]Rapid reaction times, high yields, greener solvent system.[1]Requires specialized microwave equipment.
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyrazine, Aldehyde, IsocyanideLewis Acid (e.g., BF₃·OEt₂), MeCN, 60 °CNot specifiedup to 85[2]High convergence, diversity-oriented, one-pot.May require catalyst and anhydrous conditions.
Iodine-Catalyzed MCR 2-Aminopyrazine, Aryl Aldehyde, IsocyanideI₂, EtOH, Room TemperatureNot specifiedGood to moderateMild conditions, cost-effective catalyst.[3]Yields can be variable depending on substrates.
Ugi-type MCR 2-Aminopyrazine, Aldehyde, Isocyanide, Carboxylic AcidVarious catalysts and solvents24-48 h28-72 (for related pyridines)[4]Introduces four points of diversity.Can be complex with lower yields.

Experimental Protocols

Tschitschibabin Reaction: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

This protocol is adapted from a general procedure for the synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines.[1]

Materials:

  • 2-Aminopyrazine (1 mmol)

  • 2-Bromoacetophenone (1 mmol)

  • Isopropanol (IPA) (2 mL)

  • Water (2 mL)

Procedure:

  • A mixture of 2-aminopyrazine and 2-bromoacetophenone is taken in a microwave-safe reaction vessel.

  • A solvent mixture of H₂O-IPA (1:1, 4 mL) is added to the vessel.

  • The reaction vessel is sealed and subjected to microwave irradiation at 100 °C for 5 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with water, and dried to afford the pure product.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction for 3-Aminoimidazo[1,2-a]pyrazines

This protocol is based on a scalable industrial process.[2]

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalyst)

  • Acetonitrile (MeCN) (solvent)

Procedure:

  • To a solution of 2-aminopyrazine and the aldehyde in acetonitrile, the Lewis acid catalyst (e.g., BF₃·OEt₂) is added at room temperature.

  • The isocyanide is then added to the mixture.

  • The reaction is stirred at a slightly elevated temperature (e.g., 60 °C) until completion.

  • The reaction mixture is then worked up, which may involve quenching, extraction, and purification by crystallization or chromatography to yield the 3-aminoimidazo[1,2-a]pyrazine.

Iodine-Catalyzed One-Pot Three-Component Synthesis

This protocol describes a mild and efficient synthesis of imidazo[1,2-a]pyrazines.[3]

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • Aryl aldehyde (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • Iodine (I₂) (5 mol%)

  • Ethanol (solvent)

Procedure:

  • A mixture of 2-aminopyrazine, the aryl aldehyde, and a catalytic amount of iodine in ethanol is stirred at room temperature.

  • After a short period, tert-butyl isocyanide is added to the reaction mixture.

  • The reaction is continued to be stirred at room temperature until completion.

  • Upon completion, the product is isolated through standard work-up procedures, which may include solvent evaporation and purification of the residue.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Tschitschibabin_Reaction cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted 2-Aminopyrazine_conv 2-Aminopyrazine Reaction_conv Condensation (EtOH, reflux, 2h) 2-Aminopyrazine_conv->Reaction_conv alpha-Haloketone_conv α-Haloketone alpha-Haloketone_conv->Reaction_conv Product_conv Imidazo[1,2-a]pyrazine (Yield: 80%) Reaction_conv->Product_conv 2-Aminopyrazine_mw 2-Aminopyrazine Reaction_mw Condensation (H2O-IPA, 100°C, 5 min) 2-Aminopyrazine_mw->Reaction_mw alpha-Haloketone_mw α-Haloketone alpha-Haloketone_mw->Reaction_mw Product_mw Imidazo[1,2-a]pyrazine (Yield: 95%) Reaction_mw->Product_mw

Caption: Comparison of conventional vs. microwave-assisted Tschitschibabin reaction.

GBB_Reaction 2-Aminopyrazine 2-Aminopyrazine Reaction Groebke-Blackburn-Bienaymé (Lewis Acid, 60°C) 2-Aminopyrazine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product 3-Aminoimidazo[1,2-a]pyrazine (Yield: up to 85%) Reaction->Product

Caption: Workflow of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

MCR_Comparison cluster_iodine Iodine-Catalyzed MCR cluster_ugi Ugi-type MCR Reactants_I2 2-Aminopyrazine + Aldehyde + Isocyanide Conditions_I2 I2 (cat.), EtOH, RT Reactants_I2->Conditions_I2 Product_I2 Substituted Imidazo[1,2-a]pyrazine Conditions_I2->Product_I2 Reactants_Ugi 2-Aminopyrazine + Aldehyde + Isocyanide + Carboxylic Acid Conditions_Ugi Various conditions Reactants_Ugi->Conditions_Ugi Product_Ugi Highly Substituted Imidazo[1,2-a]pyrazine Conditions_Ugi->Product_Ugi

Caption: Comparison of different multicomponent reaction (MCR) strategies.

Conclusion

The synthesis of imidazo[1,2-a]pyrazines can be achieved through several efficient routes. For rapid and high-yielding synthesis of simple 2-substituted derivatives, the microwave-assisted Tschitschibabin reaction stands out as a superior method, offering significant advantages in terms of reaction time and efficiency over conventional heating.[1] When a high degree of molecular diversity is required, particularly at the 3-position, the Groebke-Blackburn-Bienaymé (GBB) reaction provides a powerful one-pot strategy to access 3-aminoimidazo[1,2-a]pyrazines with good yields.[2] For milder reaction conditions, the iodine-catalyzed multicomponent reaction presents a cost-effective and environmentally friendly alternative.[3] The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, desired substitution patterns, and available laboratory resources.

References

A Comparative Analysis of the ADME Properties of Imidazo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential, including kinase inhibitors and modulators of neurotransmitter receptors. A critical aspect of the drug development process is the comprehensive evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine its pharmacokinetic profile and ultimate clinical success. This guide provides a comparative analysis of the ADME properties of a series of imidazo[1,2-a]pyrazine analogs, supported by experimental data, to aid in the selection and optimization of candidates for further development.

Data Presentation

The following tables summarize the in vitro ADME and in vivo pharmacokinetic parameters for a selection of imidazo[1,2-a]pyrazine analogs. These compounds were investigated as selective α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor (AMPAR) negative modulators.

Table 1: In Vitro ADME Properties of Imidazo[1,2-a]pyrazine Analogs

Compound IDHuman Liver Microsome Stability (ER)Rat Liver Microsome Stability (ER)MDCK-MDR1 Permeability (Efflux Ratio)
11 0.290.181.1
13 0.280.206.6
14 0.400.2515
15 0.320.212.8
16 0.240.163.1

ER (Extraction Ratio) is a measure of metabolic stability; a lower value indicates higher stability. Efflux Ratio is the ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction; a value >2 is indicative of active efflux.

Table 2: In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyrazine Analogs in Rats

Compound IDIV CL (mL/min/kg)PO AUC (nM*h)PO F (%)
11 2813611
13 62201.4
14 481049.4
15 52100.8
16 40313.4

IV CL: Intravenous Clearance; PO AUC: Oral Area Under the Curve; PO F: Oral Bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Liver Microsome Stability Assay

The metabolic stability of the imidazo[1,2-a]pyrazine analogs was assessed in human and rat liver microsomes. The test compounds (1 µM) were incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-regenerating system. Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an organic solvent. The concentration of the remaining parent compound was determined by LC-MS/MS analysis. The half-life (t½) was calculated from the rate of disappearance of the compound, and the intrinsic clearance (CLint) was subsequently determined. The extraction ratio (ER) was calculated based on the intrinsic clearance.

MDCK-MDR1 Permeability Assay

The potential for active efflux by P-glycoprotein (P-gp) was evaluated using Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1). The cells were seeded on permeable filter plates and allowed to form a confluent monolayer. The test compounds were added to either the apical (A) or basolateral (B) side of the monolayer. After a defined incubation period, the concentration of the compound in the receiver compartment was measured by LC-MS/MS. The apparent permeability (Papp) was calculated in both directions (A-to-B and B-to-A). The efflux ratio was determined by dividing the Papp (B-to-A) by the Papp (A-to-B).

In Vivo Pharmacokinetic Study in Rats

The pharmacokinetic profiles of the imidazo[1,2-a]pyrazine analogs were evaluated in male Sprague-Dawley rats. For intravenous (IV) administration, the compounds were formulated in a suitable vehicle and administered as a bolus dose. For oral (PO) administration, the compounds were administered by gavage. Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation and the concentration of the test compound was quantified by LC-MS/MS. Pharmacokinetic parameters, including clearance (CL), area under the curve (AUC), and oral bioavailability (F), were calculated using non-compartmental analysis.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway relevant to a subset of imidazo[1,2-a]pyrazine derivatives and a typical workflow for ADME testing in drug discovery.

A Comparative Guide to Alternative Scaffolds in Kinase Inhibitor Design: Moving Beyond 3,5-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The imidazo[1,2-a]pyrazine scaffold has served as a valuable starting point for the development of numerous kinase inhibitors. However, the exploration of alternative heterocyclic systems is crucial for expanding the chemical space, improving pharmacological properties, and overcoming resistance. This guide provides an objective comparison of promising alternative scaffolds to the 3,5-dibromoimidazo[1,2-a]pyrazine core, supported by quantitative data and detailed experimental methodologies.

Alternative Scaffolds and Performance Data

Several heterocyclic scaffolds have emerged as effective bioisosteres or alternative cores for kinase inhibitor design. This section details three prominent examples: pyrazolo[3,4-d]pyrimidine, thieno[2,3-d]pyrimidine, and furo[2,3-d]pyrimidine. These scaffolds have demonstrated significant potential in targeting a range of important kinases.

1.1. Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, mimicking the purine core of ATP. Its derivatives have shown potent inhibitory activity against a wide array of kinases.

Inhibitor Example/SeriesTarget Kinase(s)Reported Potency (IC₅₀)
Compound 16 EGFR0.034 µM[1]
Compound 4 EGFR0.054 µM[1]
Compound 15 EGFR0.135 µM[1]
Vinyl Sulphonamide 12 BTK4.2 nM[2]
Allynyl Ether 11 BTK7.95 nM[2]
Compound 6t CDK20.09 µM[3]
Compound 6s TRKA0.45 µM[3]
Pyrazolopyrimidine-sulfonamidesAurora A / CDK1Single-digit nM[4]

1.2. Thieno[2,3-d]pyrimidine Scaffold

Thienopyrimidines offer a versatile and synthetically accessible scaffold that has led to the development of potent inhibitors, including some that have advanced to clinical trials.[5] The sulfur atom in the thiophene ring can engage in unique interactions within the kinase ATP-binding site.

Inhibitor Example/SeriesTarget Kinase(s)Reported Potency (IC₅₀)
Compound 17f VEGFR-20.23 ± 0.03 µM[6]
Thienopyrimidine SeriesVEGFR-2Low nM range[7]
Chloro-acetohydrazide 5 FLT332.435 ± 5.5 μM[8]
Marketed/Clinical DrugsVarious (e.g., EGFR)Varies (e.g., Olmutinib, Pictilisib)[5]

1.3. Furo[2,3-d]pyrimidine Scaffold

As bioisosteres of purines, furopyrimidines have been successfully employed to design inhibitors targeting key signaling pathways in cancer, such as the PI3K/AKT/mTOR and EGFR pathways.[9][10]

Inhibitor Example/SeriesTarget Kinase(s)Reported Potency
Aryloxyacetyl DerivativesPI3K-αModerate inhibition (45-69%) at 10 µM[11]
Furo[2,3-d]pyrimidinesEGFR (T790M)High potency against resistance mutations[10]
Furo[2,3-d]pyrimidinesPI3K / AKTPotent dual inhibitors[10]

Key Experimental Protocols

The following sections provide standardized methodologies for common assays used to evaluate the performance of kinase inhibitors.

2.1. Biochemical Kinase Inhibition Assay (Time-Resolved FRET)

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase activity in a high-throughput format.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium (Eu³⁺)-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC) (Acceptor)

  • Stop/Detection buffer (e.g., 10 mM EDTA in TR-FRET dilution buffer)

  • Test compounds serially diluted in DMSO

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. b. Add 2.5 µL of a solution containing the kinase and the biotinylated substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration typically near its Kₘ) in kinase assay buffer. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Stop the enzymatic reaction by adding 10 µL of stop/detection buffer containing the Eu³⁺-labeled antibody and the streptavidin-conjugated acceptor. b. Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition: a. Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor). b. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2.2. Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This protocol outlines a cell-based ELISA to measure the phosphorylation of a specific kinase substrate within a cellular context, providing more physiologically relevant data.[12]

Objective: To quantify the inhibition of a kinase's activity within intact cells by measuring the phosphorylation level of its downstream substrate.

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution and Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a 96-well plate and grow to 80-90% confluency. b. Treat cells with various concentrations of the test compound for a predetermined duration (e.g., 1-2 hours). Include appropriate vehicle controls. c. If required, stimulate the signaling pathway with an appropriate agonist.

  • Cell Lysis: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

  • ELISA Procedure: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour. e. Wash the plate three times with wash buffer. f. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the plate five times with wash buffer.

  • Signal Development and Reading: a. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. b. Stop the reaction by adding 100 µL of stop solution. c. Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein amount (if measured in a parallel assay) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀.

Signaling Pathway and Workflow Diagrams

Visualizing the complex interactions within kinase signaling pathways and experimental workflows is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) according to the specified design constraints.

3.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream cascades controlling cell proliferation, survival, and migration.[13][14][15] Its dysregulation is a common driver of cancer.[16][17]

EGFR_Pathway EGF EGF Ligand EGFR EGFR Extracellular Transmembrane Cytoplasmic (TK Domain) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Raf VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Extracellular Transmembrane Cytoplasmic (TK Domain) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Raf Raf-MEK-ERK PKC->Raf Proliferation Endothelial Cell Proliferation Raf->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability FAK FAK Src->FAK Migration Migration FAK->Migration HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & IC₅₀ cluster_2 Phase 3: Lead Optimization CompoundLibrary Compound Library (>100k compounds) HTS Biochemical HTS (e.g., TR-FRET) Single Concentration CompoundLibrary->HTS Hits Primary Hits (~1-5% Hit Rate) HTS->Hits DoseResponse Dose-Response Assay (IC₅₀ Determination) Hits->DoseResponse ConfirmedHits Confirmed Hits (Potency Data) DoseResponse->ConfirmedHits CellAssay Cell-Based Assay (Target Engagement) ConfirmedHits->CellAssay Selectivity Selectivity Profiling (Kinase Panel) ConfirmedHits->Selectivity Lead Lead Compound CellAssay->Lead Selectivity->Lead

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dibromoimidazo[1,2-a]pyrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dibromoimidazo[1,2-a]pyrazine, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key information for this compound, with hazard data inferred from its mono-bromo analog.

ParameterValueReference/Source
Chemical Name This compound-
CAS Number 63744-21-8-
Molecular Formula C₆H₃Br₂N₃PubChem
GHS Hazard Statements (Inferred) H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep container tightly closed.General Laboratory Guidelines
Disposal Method IncinerationGeneral practice for halogenated organic compounds

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the standard operating procedure for halogenated organic waste. The primary goal is to segregate this waste stream to ensure proper treatment and to prevent dangerous reactions.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Crucially, do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.

  • Waste Collection:

    • Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, filter paper), and cleaning materials, in the designated halogenated waste container.

    • For liquid waste, use a sealable, chemical-resistant container. For solid waste, use a designated, labeled bag or container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from heat sources and incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the halogenated waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility. This process is designed to break down the compound into less harmful components, with appropriate scrubbing of flue gases to remove acidic byproducts like hydrogen bromide.

Visualizing the Disposal Workflow

The following diagrams illustrate the key logical relationships and the step-by-step workflow for the proper disposal of this compound.

G Figure 1: Safety and Handling Logic for this compound cluster_prep Preparation cluster_handling Handling cluster_waste Waste Generation cluster_disposal Disposal Path PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Handle this compound PPE->Handling FumeHood Work in a Chemical Fume Hood FumeHood->Handling Waste Generate Waste (Unused chemical, contaminated items) Handling->Waste Segregate Segregate as Halogenated Waste Waste->Segregate Label Label Container Correctly Segregate->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange for EHS Pickup Store->EHS

Caption: Safety and Handling Logic Diagram

G Figure 2: Disposal Workflow for this compound Start Start: Waste Generated Segregate Step 1: Segregate into 'Halogenated Organic Waste' Container Start->Segregate Label Step 2: Label Container with 'Hazardous Waste', Chemical Name, Date Segregate->Label Store Step 3: Store Sealed Container in Designated Accumulation Area Label->Store ContactEHS Step 4: Contact EHS for Waste Pickup Store->ContactEHS Incineration Step 5: Professional Disposal (High-Temperature Incineration) ContactEHS->Incineration End End: Disposal Complete Incineration->End

Caption: Disposal Workflow Diagram

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most current SDS for any chemical you are handling.

References

Personal protective equipment for handling 3,5-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 3,5-Dibromoimidazo[1,2-a]pyrazine

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for similar halogenated organic compounds.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for extended contact.Provides a barrier against skin contact, which can cause irritation. Halogenated hydrocarbons can degrade some glove materials over time; therefore, gloves should be inspected regularly for any signs of degradation and replaced immediately if contamination occurs.[1][2]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P95, N95, or higher particulate filter is necessary when handling the solid outside of a certified chemical fume hood or in poorly ventilated areas.[3][4]Protects the respiratory tract from potentially irritating and harmful dust and vapors.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_documentation Documentation prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Fume Hood and Equipment prep_ppe->prep_hood handle_transfer 3. Transfer and Weigh Compound prep_hood->handle_transfer handle_reaction 4. Perform Reaction and Monitor handle_transfer->handle_reaction cleanup_quench 5. Quench Reaction and Product Workup handle_reaction->cleanup_quench cleanup_waste 6. Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decon 7. Decontaminate Glassware and Work Area cleanup_waste->cleanup_decon cleanup_doff 8. Doff PPE and Wash Hands cleanup_decon->cleanup_doff doc_results 9. Document Results cleanup_doff->doc_results

Safe handling workflow for this compound.

Operational Plan

  • Preparation :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, inspect all PPE for integrity.

  • Handling :

    • When transferring the solid compound, use techniques that minimize dust generation.

    • Keep containers tightly sealed when not in use to prevent the release of vapors.

    • Avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.

  • In Case of a Spill :

    • For a minor spill, alert others in the vicinity. Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

  • Waste Segregation :

    • Halogenated Organic Waste : All solutions and solids containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.

    • Contaminated Materials : Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and contaminated disposable PPE (e.g., gloves) should be placed in a sealed bag and disposed of as solid hazardous waste.[5]

  • Disposal Procedure :

    • Ensure the waste container is properly sealed and stored in a designated, well-ventilated secondary containment area.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed environmental waste management company. Incineration at a specialized facility is a common disposal method for halogenated organic compounds.[6]

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

Disposal Plan for this compound Waste start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, paper towels) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) is_solid->liquid_waste Liquid package_solid Place in a sealed and labeled hazardous solid waste container. solid_waste->package_solid package_liquid Place in a sealed and labeled 'Halogenated Organic Waste' container. liquid_waste->package_liquid storage Store in a designated secondary containment area. package_solid->storage package_liquid->storage disposal Arrange for disposal by a licensed hazardous waste contractor. storage->disposal

Disposal decision tree for this compound.

References

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